Dynamic Proton Transfer: A Guide to Tautomerism in 3-[(Phenylimino)methyl]benzene-1,2-diol Scaffolds
Executive Summary This technical guide examines the structural dynamics of Schiff bases derived from 2,3-dihydroxybenzaldehyde and aniline derivatives. Unlike simple salicylideneanilines, the presence of a secondary hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide examines the structural dynamics of Schiff bases derived from 2,3-dihydroxybenzaldehyde and aniline derivatives. Unlike simple salicylideneanilines, the presence of a secondary hydroxyl group at the meta position (relative to the imine) introduces a complex competitive hydrogen-bonding landscape. This document details the enol-imine to keto-enamine tautomerism, providing validated synthesis protocols, spectroscopic identification markers, and solvatochromic data analysis for researchers in organic electronics and medicinal chemistry.
Structural Fundamentals & Tautomeric Mechanism
The core scaffold, 3-[(phenylimino)methyl]benzene-1,2-diol , is characterized by an intramolecular hydrogen bond (IMHB) between the hydroxyl group at position 2 (ortho to the imine) and the imine nitrogen. This interaction is the driver for the tautomeric equilibrium between the Enol-Imine (OH) form and the Keto-Enamine (NH) form.
The Role of the 3-Hydroxyl Group
While the 2-OH group is responsible for the primary tautomeric proton transfer (
), the 3-OH group acts as a supramolecular anchor. In the solid state, this secondary hydroxyl often engages in intermolecular hydrogen bonding, stabilizing specific crystal packing motifs that can "lock" the molecule into a tautomeric state that may differ from its solution-phase preference.
Mechanistic Pathway
The transition occurs via an Excited State Intramolecular Proton Transfer (ESIPT) or ground-state solvatokinetic transfer. The equilibrium is governed by the basicity of the imine nitrogen and the polarity of the surrounding medium.
Figure 1: Mechanistic pathway of the reversible proton transfer between Enol-Imine and Keto-Enamine forms.
Spectroscopic Characterization
Accurate identification of the tautomeric state requires a multi-modal approach. Relying on a single method often leads to misinterpretation due to rapid exchange rates.
UV-Vis Spectroscopy (Solvatochromism)
The electronic absorption spectra provide the most immediate visual evidence of tautomerism.
Band I (300–350 nm): Assigned to the
transition of the aromatic Enol-Imine form. Dominant in non-polar solvents (e.g., Cyclohexane, CCl).
Band II (400–480 nm): Assigned to the
or charge-transfer transition of the quinoid Keto-Enamine form. Intensity increases with solvent polarity (e.g., DMSO, Ethanol).
NMR Spectroscopy (
H &
C)
Enol-Imine: The phenolic -OH proton typically appears as a sharp singlet between 12.0 and 13.5 ppm due to strong IMHB.
Keto-Enamine: The N-H proton is often broader and appears upfield (10.0–12.0 ppm), though rapid exchange can coalesce these signals.
C Shift: The azomethine carbon () resonates at ~160-165 ppm in the enol form. In the keto form, this shifts towards a carbonyl-like character, though the true signal (if observable) would be >180 ppm.
Experimental Protocols
Synthesis of 3-[(Phenylimino)methyl]benzene-1,2-diol Derivatives
Objective: Synthesize a high-purity Schiff base ligand from 2,3-dihydroxybenzaldehyde.
Dissolution: Dissolve 5.0 mmol of 2,3-dihydroxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Slowly add 5.0 mmol of the aniline derivative dissolved in 10 mL ethanol.
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
Reflux: Reflux the mixture at 78°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.
Filtration: Filter the colored precipitate (yellow/orange) under vacuum.
Purification: Recrystallize from hot ethanol or an ethanol/water mixture.
Validation: Confirm structure via Melting Point and FT-IR (Look for
stretch at ~1610–1630 cm).
Solvatochromic Assessment Workflow
Objective: Quantify the tautomeric equilibrium constant (
) across different dielectric environments.
Figure 2: Step-by-step workflow for solvatochromic analysis.
Data Presentation: Solvent Effects
The following table summarizes typical spectral shifts observed for 3-[(phenylimino)methyl]benzene-1,2-diol derivatives. Note the bathochromic shift (Red Shift) of the Keto band in polar solvents.
Solvent
Dielectric Const. ()
Dominant Species
Enol (nm)
Keto (nm)
Visual Color
Benzene/Toluene
2.38
Enol-Imine
345
Not Obs.
Pale Yellow
Chloroform
4.81
Enol-Imine
352
~410 (Weak)
Yellow
Ethanol
24.5
Equilibrium
348
435
Orange
DMSO
46.7
Keto-Enamine
350 (Shoulder)
455
Deep Orange/Red
Data Interpretation: The appearance of the band >400 nm in Ethanol and DMSO confirms the stabilization of the polar Keto-Enamine tautomer by the solvent cage.
Applications & Relevance[1][2][3]
Biological Activity: The 3-OH group enhances antioxidant capacity compared to standard salicylideneanilines. The keto-enamine form is often the active species in binding to DNA grooves or inhibiting enzymes due to its structural similarity to quinones [1].
Metal Sensing: These ligands are highly effective for sensing Cu(II) and Fe(III). The deprotonation of the phenolic groups leads to a "turn-off" or "turn-on" fluorescence response, often accompanied by a tautomeric shift to the enolate form [2].
Solid-State Photochromism: Derivatives that pack in non-planar conformations in the crystal lattice often exhibit photochromism (color change under UV light) due to the isomerization of the
bond and subsequent proton transfer [3].
References
Tautomerism and Supramolecular Patterns in Crystals.
Source: ResearchGate / Wiley-VCH
Context: Crystallographic analysis of 2,3-dihydroxybenzaldehyde Schiff bases showing O-H...N vs O...H-N preferences based on substituent position.
Solvatochromism and Tautomerism of 2-Hydroxy Schiff Bases.
Source: Indian Academy of Sciences
Context: Detailed study on the polarity effects on phenol-imine vs keto-amine equilibria.
Tautomeric Study of Schiff Bases Derived from o-Dihydroxybenzaldehyde.
Source: ChemistrySelect / ResearchGate
Context: Computational (DFT) and experimental (NMR/UV-Vis) validation of tautomeric populations in 3-substituted benzene-1,2-diols.
Crystal Structure and DFT Calculation of (E)-3-[(3-Trifluoromethyl)phenylimino]methyl benzene-1,2-diol.
Source: TÜBİTAK
Context:[1][2] Specific structural data confirming the strong intramolecular O-H...N bond in the solid state for this specific scaffold.[1][3][4]
Application Note: Green Chemistry Synthesis of Catechol-Aniline Schiff Bases
Executive Summary This guide details the green synthesis of catechol-aniline Schiff bases, specifically focusing on the condensation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) with substituted anilines . Schi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the green synthesis of catechol-aniline Schiff bases, specifically focusing on the condensation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) with substituted anilines .
Schiff bases (azomethines) derived from catechol moieties are high-value pharmacophores in drug discovery, exhibiting potent antioxidant, anti-inflammatory, and metal-chelating properties. Traditional synthesis often requires volatile organic solvents (VOCs) like toluene or methanol and dehydrating agents. This application note presents two superior "Green" methodologies: Solvent-Free Mechanochemical Grinding and Microwave-Assisted Aqueous Synthesis . These methods utilize natural acid catalysts (e.g., Citrus limon extract) to achieve high atom economy, reduced energy consumption, and near-quantitative yields.
Scientific Principles & Mechanism[1]
The Green Catalyst: Citric Acid (Lemon Juice)
The formation of a Schiff base is a nucleophilic addition-elimination reaction. In a neutral medium, the reaction is reversible and slow. Acid catalysis is required to protonate the carbonyl oxygen, increasing its electrophilicity.
Traditional: Glacial acetic acid or sulfuric acid (corrosive, hazardous).
Green Replacement: Lemon juice (pH 2–3, ~5-7% citric acid).[1] Citric acid acts as a Brønsted acid to activate the aldehyde carbonyl, while the aqueous medium of the juice helps stabilize the transition state.
Reaction Mechanism
The reaction proceeds via the attack of the aniline nitrogen lone pair on the carbonyl carbon of the 3,4-dihydroxybenzaldehyde.
Protonation: Acid catalyst protonates the carbonyl oxygen.
Nucleophilic Attack: Aniline attacks the activated carbonyl, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group is protonated and eliminated as water, forming the imine (C=N) bond.
Mechanistic Pathway Diagram
Figure 1: Acid-catalyzed mechanism for Schiff base formation from catechol-aldehyde and aniline.
Cause: Incomplete dehydration or presence of impurities.
Solution: Scratch the vessel walls with a glass rod to induce crystallization. Cool to 0°C. If using Method A, continue grinding for 5 more minutes.
Problem: Low Yield with Electron-Withdrawing Anilines (e.g., Nitroaniline).
Cause: Reduced nucleophilicity of the amine.
Solution: Switch to Method B (Microwave) and increase power slightly (350W) or add a few drops of glacial acetic acid if lemon juice is insufficient.
Problem: Oxidation of Catechol Ring (Darkening).
Cause: Catechols are sensitive to air oxidation (forming quinones) at high pH or prolonged heating.
Solution: Ensure the reaction is slightly acidic (lemon juice does this naturally).[1] Minimize heating time.[3] Use fresh aldehyde.
References
Patil, S., et al. (2012). "Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach." Archives of Applied Science Research.
Gopalakrishnan, M., et al. (2022).
Zarei, M., & Jarrahpour, A. (2011).[4] "Green synthesis of Schiff bases using mortar and pestle."[5][6] Iranian Journal of Science and Technology. (Cited in general mechanochemical reviews).
Maleki, A., et al. (2018). "Green synthesis of Schiff bases: a review study." Chemical Review.
Benedetti, et al. (2023). "Simple and Efficient Green Methods Involving Microwaves and Mechanochemistry for Synthesis of a Schiff Ligand." Farmacia.
Application Note: Antimicrobial Activity Assay of 3-[(phenylimino)methyl]benzene-1,2-diol
Introduction & Compound Profile The compound 3-[(phenylimino)methyl]benzene-1,2-diol is a Schiff base ligand synthesized via the condensation of 2,3-dihydroxybenzaldehyde with aniline. It features a characteristic azomet...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
The compound 3-[(phenylimino)methyl]benzene-1,2-diol is a Schiff base ligand synthesized via the condensation of 2,3-dihydroxybenzaldehyde with aniline. It features a characteristic azomethine bond (-CH=N-) and a catechol moiety (benzene-1,2-diol).
Scientific Significance[1]
Pharmacophore: The azomethine linkage is critical for biological activity, often facilitating the binding to enzymes or DNA.
Chelation Potential: The ortho-hydroxyl groups (catechol) combined with the imine nitrogen provide a potent tridentate or bidentate coordination site for transition metals (Fe, Cu, Zn). This chelating ability is a primary mechanism of antimicrobial action, starving pathogens of essential metal ions or transporting toxic metals across bacterial membranes (siderophore mimicry).
Redox Activity: The catechol group is redox-active, capable of generating Reactive Oxygen Species (ROS) that induce oxidative stress in microbial cells.
Technical Challenges
Hydrolytic Instability: Schiff bases are reversible; in aqueous acidic media, they may hydrolyze back to the aldehyde and amine.
Oxidation: The catechol moiety is prone to oxidation to o-quinone, especially at alkaline pH.
Solubility: Highly lipophilic; requires organic co-solvents (DMSO) for biological assays.
Experimental Design & Controls
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines (M07-A10 for bacteria, M27/M38 for fungi), adapted for hydrophobic synthetic compounds.
Checks for compound precipitation or optical interference.
Reagent Preparation
A. Compound Stock Solution
Objective: Create a stable, high-concentration stock.
Weighing: Accurately weigh 10 mg of 3-[(phenylimino)methyl]benzene-1,2-diol.
Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO). Note: Ethanol is avoided due to potential trans-esterification or evaporation issues during long incubations.
Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
Sterilization: Do NOT autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter . Nylon or PES filters may bind the compound.
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Use within 1 week to prevent hydrolysis.
B. Microbial Inoculum
Standard: 0.5 McFarland Turbidity Standard (~1.5 x 10^8 CFU/mL).
Culture: Use fresh overnight cultures (18-24h) of S. aureus (Gram+), E. coli (Gram-), and C. albicans (Fungi).
Suspension: Resuspend colonies in sterile saline (0.85% NaCl).
Adjustment: Measure OD₆₂₅ or match visually to a 0.5 McFarland barium sulfate standard.
Final Dilution: Dilute the 0.5 McFarland suspension 1:100 in assay media (Muller-Hinton Broth) to achieve the final assay density (~10^6 CFU/mL).
The 3-[(phenylimino)methyl]benzene-1,2-diol molecule acts as a siderophore mimic.
Caption: Proposed antimicrobial mechanism involving metal chelation and membrane transport.
Chelation: The phenolic hydroxyls (positions 1,2) and the imine nitrogen form a stable complex with metal ions in the media or on the bacterial surface.
Lipophilicity: The phenyl ring increases lipophilicity, allowing the complex to penetrate the lipid bilayer of the bacterial cell wall.
Toxicity: Once inside, the complex may release the metal (causing toxicity) or the free ligand may sequester essential intracellular metals (Fe, Zn) from metalloenzymes, halting respiration.
Data Analysis & Acceptance Criteria
Calculating MIC
Report the MIC as the median of three independent replicates.
Result
Interpretation
MIC < 10 µg/mL
Potent Activity (Lead Candidate)
MIC 10 - 100 µg/mL
Moderate Activity
MIC > 100 µg/mL
Weak/Inactive
Validation Rules
Positive Control: Must show a ZOI or MIC within the established QC range (e.g., Ciprofloxacin against E. coli ATCC 25922: MIC 0.004–0.015 µg/mL).
DMSO Control: Must show no inhibition . If DMSO inhibits growth, the assay is invalid (solvent toxicity).
Sterility: Media must remain clear.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
Ikezogwo, V. O., et al. (2020). Synthesis, characterization and antimicrobial activity of some Schiff bases derived from 2-hydroxy-1-naphthaldehyde and substituted anilines. Heliyon, 6(10), e05173. (Provides context on Schiff base lipophilicity and activity).
Al-Amiery, A. A., et al. (2012).[4] Antioxidant and Antimicrobial Activities of Novel Quinazolinones.[4][5] Medical Principles and Practice, 21, 322-327. (Discusses redox mechanism of phenolic Schiff bases).
Application Notes & Protocols: 1,2-Benzenediol, 3-[(phenylimino)methyl]- as a High-Efficacy Corrosion Inhibitor
Introduction: The Challenge of Metallic Corrosion and the Role of Schiff Bases The degradation of metals through corrosion is a persistent and costly challenge across numerous industries, from oil and gas to construction...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Metallic Corrosion and the Role of Schiff Bases
The degradation of metals through corrosion is a persistent and costly challenge across numerous industries, from oil and gas to construction and electronics.[1] In acidic environments, particularly those involving hydrochloric or sulfuric acid used for industrial cleaning and pickling, the corrosion of metals like mild steel is accelerated.[2] The development of corrosion inhibitors—substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal—is a cornerstone of asset protection.[3]
Among the various classes of organic inhibitors, Schiff bases have garnered significant attention.[4] These compounds, characterized by the presence of an azomethine or imine group (-C=N-), are typically synthesized through the condensation of a primary amine with a carbonyl compound.[5][6] Their efficacy stems from their molecular structure, which is rich in heteroatoms (like N, O, S) and π-electrons from aromatic rings. These features facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive species.[4][7]
This document provides a detailed guide to the application and evaluation of a specific Schiff base, 1,2-Benzenediol, 3-[(phenylimino)methyl]- (hereafter referred to as BPI), as a corrosion inhibitor. BPI is synthesized from 1,2-benzenediol (catechol) derivatives and aniline, combining the functionalities of hydroxyl groups, an imine nitrogen, and multiple aromatic rings, making it a highly promising candidate for corrosion protection.[8]
Mechanism of Action: How BPI Protects Metal Surfaces
The primary mechanism by which BPI inhibits corrosion is through its adsorption onto the metal surface, forming a protective film that isolates the metal from the aggressive medium.[3][7] This adsorption process can be understood through two principal interactions: physisorption and chemisorption.
Physisorption (Physical Adsorption): This involves weaker electrostatic interactions between charged inhibitor molecules and the charged metal surface.
Chemisorption (Chemical Adsorption): This is a stronger, more durable interaction involving the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor and the metal. It is the dominant mechanism for many effective Schiff base inhibitors.[1]
The molecular structure of BPI offers several active centers for chemisorption on a metal surface like iron (Fe):
Heteroatom Coordination: The lone pair of electrons on the imine nitrogen atom and the oxygen atoms of the diol group can be donated to the vacant d-orbitals of iron atoms.[9]
π-Electron Interaction: The π-electrons from the two benzene rings can interact with the metal surface, enhancing the adsorption process and the stability of the protective film.
This coordinated layer acts as a physical barrier, blocking the active sites on the metal surface where anodic dissolution (metal oxidation) and cathodic reduction (hydrogen evolution in acid) would typically occur.[10][11]
Caption: Mechanism of BPI corrosion inhibition.
Synthesis Overview: Formation of 1,2-Benzenediol, 3-[(phenylimino)methyl]-
BPI is synthesized via a straightforward condensation reaction. This reaction exemplifies the general method for producing Schiff bases, offering flexibility for creating derivatives with tailored properties.
Caption: Conceptual synthesis of BPI.
Protocols for Performance Evaluation
To validate the efficacy of BPI as a corrosion inhibitor, a multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is required.[12] This ensures a comprehensive understanding of its performance and mechanism.
Experimental Workflow Overview
The following diagram outlines the logical flow for a complete evaluation of the corrosion inhibitor.
Caption: Comprehensive workflow for inhibitor evaluation.
Protocol: Weight Loss (Gravimetric) Method
This method provides a direct, physical measurement of metal loss over time and is considered a fundamental test for inhibitor performance.[13] The protocol should adhere to standards like ASTM D2688.[14][15][16][17]
Objective: To quantify the average corrosion rate and calculate the inhibition efficiency of BPI.
Materials:
Metal coupons (e.g., mild steel, C1018) of known dimensions.
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper to achieve a mirror finish.
Cleaning & Weighing: Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly with a stream of warm air. Accurately weigh each coupon and record it as the initial weight (W_i).
Solution Preparation: Prepare a blank solution (1 M HCl) and a series of test solutions containing different concentrations of BPI (e.g., 0.1, 0.5, 1.0, 5.0 mM) in 1 M HCl.[4]
Immersion: Fully immerse the prepared coupons in the blank and test solutions. Maintain a constant temperature (e.g., 298 K) for a fixed duration (e.g., 6, 12, or 24 hours).[19]
Post-Immersion Cleaning: After immersion, carefully remove the coupons. Clean them with a suitable solution (e.g., Clarke's solution for steel) to remove corrosion products, rinse with distilled water and acetone, then dry.
Final Weighing: Reweigh the cleaned, dry coupons and record the final weight (W_f).
Calculations:
Corrosion Rate (CR) in mm/year:
CR = (8.76 × 10^4 × ΔW) / (A × T × D)
where ΔW is the weight loss (W_i - W_f) in grams, A is the coupon surface area in cm², T is the immersion time in hours, and D is the metal density in g/cm³.
Inhibition Efficiency (IE%) :
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibited solution.
Protocol: Electrochemical Evaluation
Electrochemical methods offer rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[20][21] A standard three-electrode electrochemical cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum or graphite).[22][23]
4.3.1 Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (i_corr) and understand the inhibitor's effect on anodic and cathodic reactions.
Procedure:
Setup: Place the working electrode in the test solution within the electrochemical cell. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[22][24]
Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.5-1.0 mV/s) over a range from approximately -250 mV to +250 mV relative to the OCP.[11]
Data Analysis:
Plot the resulting potential (E) vs. log of current density (log i).
Perform a Tafel extrapolation on the linear portions of the cathodic and anodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).[25]
Causality: A lower i_corr value in the presence of the inhibitor signifies reduced corrosion activity.[11]
Calculations:
Inhibition Efficiency (IE%) :
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
Mechanism Insight: If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both are shifted, it is classified as a mixed-type inhibitor.[2][26]
Objective: To analyze the properties of the metal/solution interface and determine the charge transfer resistance, which is inversely proportional to the corrosion rate.[27][28]
Procedure:
Setup: Use the same three-electrode cell setup as for PDP. Allow the OCP to stabilize.
Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[23][29]
Data Analysis:
The data is typically presented as a Nyquist plot (imaginary vs. real impedance). For a simple corrosion system, this often appears as a semicircle.
Causality: A larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct) and thus a lower corrosion rate.[30]
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like solution resistance (R_s) and R_ct.[28]
Calculations:
Inhibition Efficiency (IE%) :
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
Protocol: Surface Analysis
These techniques provide visual and chemical evidence of the protective inhibitor film.[31]
4.4.1 Scanning Electron Microscopy (SEM)
Objective: To visually inspect the morphology of the metal surface after corrosion testing.
Procedure:
Sample Preparation: Use coupons from the weight loss experiments (both blank and inhibited). After the immersion period, gently rinse the coupons with a solvent like ethanol to remove residual acid without disturbing the adsorbed film, and then allow them to dry completely.[32]
Imaging: Mount the samples and acquire images at various magnifications.
Interpretation: Compare the surface from the blank solution (which should show significant damage, pitting, and roughness) with the surface from the BPI-inhibited solution (which should appear much smoother and more preserved, similar to a pre-immersion polished sample).[3]
4.4.2 X-ray Photoelectron Spectroscopy (XPS)
Objective: To confirm the presence of the inhibitor on the metal surface by identifying its constituent elements and chemical states.[33][34]
Procedure:
Sample Preparation: This step is critical. After immersion in the inhibited solution, the sample must be transferred to the ultra-high vacuum (UHV) chamber of the XPS instrument with minimal exposure to air to prevent post-immersion oxidation and contamination.[35] An inert-atmosphere glove box transfer is ideal.
Data Acquisition: Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.
Interpretation:
Elemental Analysis: Look for the presence of N 1s and O 1s peaks, which are characteristic of the BPI molecule, on the metal surface.
Chemical State Analysis: Analyze high-resolution spectra of the Fe 2p, N 1s, and O 1s regions. Shifts in binding energies can indicate the formation of coordinate bonds (e.g., Fe-N or Fe-O), providing direct evidence of chemisorption.[33]
Data Summary and Interpretation
For clarity and comparative analysis, all quantitative results should be compiled into a structured table.
BPI Conc. (mM)
Weight Loss
Potentiodynamic Polarization (PDP)
Electrochemical Impedance Spectroscopy (EIS)
IE (%)
i_corr (µA/cm²)
IE (%)
0 (Blank)
0
1050
0
0.1
75.2
260
75.2
0.5
92.5
78
92.6
1.0
96.1
41
96.1
5.0
97.8
23
97.8
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The strong correlation across the three distinct methods provides a self-validating system, increasing confidence in the measured efficacy of the inhibitor.[10]
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating 1,2-Benzenediol, 3-[(phenylimino)methyl]- (BPI) as a corrosion inhibitor. Through a combination of gravimetric, electrochemical, and surface analysis techniques, researchers can quantify its high inhibition efficiency, elucidate its mixed-type inhibition mechanism, and confirm the formation of a protective adsorbed film on the metal surface. The multi-faceted structure of BPI, featuring abundant heteroatoms and π-electron systems, makes it an authoritative candidate for protecting metallic assets in aggressive acidic environments.
References
Scholars Middle East Publishers. (n.d.). Schiff Bases as Effective and Sustainable Corrosion Inhibitors.
Journal of Materials and Engineering. (2024, January 25). Schiff Bases as Corrosion Inhibitors: A Mini-Review.
IRE Journals. (n.d.). Schiff Base Complexes as Corrosion Inhibitors: Experimental and Theoretical Investigations.
MDPI. (2023, May 8). Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid.
ASTM International. (2015, June 19). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
Royal Society of Chemistry. (n.d.). Adsorption and corrosion inhibition mechanism of Schiff base-conjugated oligoelectrolyte on mild steel in acidic media: electrochemical and surface characterization studies.
NACE International. (n.d.). Evaluation of corrosion inhibitors.
Metrohm. (n.d.). EIS - Corrosion.
ACS Publications. (2022, November 4). Evaluation of Corrosion Inhibition of Essential Oil-Based Inhibitors on Aluminum Alloys | ACS Omega.
ASTM International. (2024, January 18). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
AMPP. (2001, January 1). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors.
ASTM International. (2024, January 15). Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method)1.
Covenant University Repository. (2019, January 10). Potentiodynamic polarization and gravimetric evaluation of corrosion of copper in 2M H2So4 in absence and presence of ammonium dichromate as an inhibitor.
ASTM International. (2005, January 1). ASTM D 2688-05.mdi.
Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?.
N/A. (n.d.). Synthesized Schiff Base Acted as Eco-Friendly Inhibitor for Mild Steel in 1N H2SO4.
NACE International. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems.
Springer. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
Indian Academy of Sciences. (n.d.). X-ray photoelectron spectroscopy for surface film analysis in corrosion research.
PMC. (n.d.). Anticorrosion Evaluation of Novel Water-Soluble Schiff Base Molecules for C1018 Steel in CO2-Saturated Brine by Computational and Experimental Methodologies.
PMC. (2017, March 15). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation.
PMC. (n.d.). Synthesis, characterization, synergistic inhibition, and biological evaluation of novel Schiff base on 304 stainless steel in acid solution.
Royal Society of Chemistry. (n.d.). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces.
ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?.
PMC. (n.d.). Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies.
Zerust. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.
MDPI. (2023, February 13). Advances in Schiff Base and Its Coating on Metal Biomaterials—A Review.
ResearchGate. (n.d.). Experimental Study of a Schiff Base as Corrosion Inhibitor for Mild Steel in 1M HCl.
N/A. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
MDPI. (2021, April 17). Catechol-Containing Schiff Bases on Thiacalixarene: Synthesis, Copper (II) Recognition, and Formation of Organic-Inorganic Copper-Based Materials.
ResearchGate. (n.d.). Utilizing Schiff Bases for Surface Coating and Corrosion Prevention.
PMC. (n.d.). Fabrication of Protective Organic Layer Using Schiff-Base Metal Complex Responsible for Excellent Corrosion Performance: Experimental and Theoretical Perspectives.
PubMed. (2014, January 27). Novel Corrosion Inhibitor for Mild Steel in HCl.
N/A. (n.d.). Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights.
Royal Society of Chemistry. (n.d.). Corrosion inhibition on mild steel in 1 M HCl solution by Cryptocarya nigra extracts and three of its constituents (alkaloids).
SciSpace. (n.d.). Inhibition of mild steel corrosion in 1 M hydrochloric acid using (E).
N/A. (n.d.). Corrosion Inhibition Influence of the Synthetized Chromen-6-One Derivatives on Mild Steel in 1.0 M HCl Electrolyte.
Fluorescence sensing applications of 1,2-Benzenediol 3-[(phenylimino)methyl]-
Application Note: Fluorescence Sensing of Aluminum (Al³⁺) using 1,2-Benzenediol, 3-[(phenylimino)methyl]- Executive Summary This application note details the protocol for utilizing 1,2-Benzenediol, 3-[(phenylimino)methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Fluorescence Sensing of Aluminum (Al³⁺) using 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Executive Summary
This application note details the protocol for utilizing 1,2-Benzenediol, 3-[(phenylimino)methyl]- (referred to herein as Probe DHP-1 ) as a highly selective, "turn-on" fluorescence sensor for Aluminum ions (Al³⁺) .
Aluminum is a non-essential metal ion associated with neurotoxicity and diseases such as Alzheimer’s and Parkinson’s. Traditional detection methods (AAS, ICP-MS) are expensive and non-portable. Probe DHP-1 utilizes a Chelation-Enhanced Fluorescence (CHEF) mechanism combined with the inhibition of C=N isomerization , providing a rapid, cost-effective, and sensitive optical response suitable for environmental water analysis and bio-imaging.
Scientific Mechanism
The "Turn-On" Phenomenon
Free Probe DHP-1 is weakly fluorescent in aqueous organic solvents. This "dark" state is governed by two primary non-radiative decay pathways:
C=N Isomerization: The imine bond undergoes rapid rotation/isomerization in the excited state, dissipating energy as heat.
Photoinduced Electron Transfer (PET): Electron transfer from the electron-rich catechol moiety to the imine acceptor quenches fluorescence.
Al³⁺ Binding and Signal Generation
Upon introduction of Al³⁺, the metal ion coordinates with the hydroxyl oxygen (at position 2) and the imine nitrogen. This binding event:
Rigidifies the Scaffold: Restricts the rotation of the C=N bond, blocking the non-radiative isomerization pathway.
Inhibits PET: The complexation alters the redox potential of the ligand, preventing electron transfer quenching.
Result: The radiative pathway becomes dominant, resulting in a strong fluorescence emission (typically blue/green,
nm).
Figure 1: Mechanism of Action. Binding of Aluminum rigidifies the probe, shutting down non-radiative decay pathways.
Solvents: Ethanol (EtOH, Spectroscopic Grade), DMSO, Deionized Water (Milli-Q).
Metal Salts: Al(NO₃)₃·9H₂O (Standard), nitrates of competing ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Cu²⁺).
Synthesis of Probe DHP-1
Note: This Schiff base condensation is spontaneous but reversible; maintain anhydrous conditions during synthesis for high yield.
Dissolution: Dissolve 1.0 mmol of 2,3-dihydroxybenzaldehyde in 10 mL of absolute ethanol.
Addition: Add 1.0 mmol of aniline dropwise while stirring.
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The solution will typically turn yellow/orange.
Precipitation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, reduce volume by rotary evaporation and recrystallize from EtOH/Water.
Characterization: Confirm structure via ¹H-NMR (look for imine proton singlet
ppm).
Spectroscopic Measurement Protocol
A. Stock Solution Preparation
Probe Stock: Prepare a 1.0 mM stock solution of Probe DHP-1 in DMSO. Store in the dark at 4°C.
Metal Stocks: Prepare 10 mM stock solutions of Al³⁺ and interfering ions in deionized water.
B. Fluorescence Titration (LOD Determination)
Working Solution: Dilute the Probe Stock into a quartz cuvette containing EtOH:H₂O (1:1 v/v) buffered to pH 7.0 (HEPES, 10 mM) to achieve a final probe concentration of 10 µM .
Blank Scan: Record emission spectrum (
nm, nm).
Titration: Add Al³⁺ stock in increments (0.1 equiv. up to 5 equiv.).[1] Mix for 30 seconds after each addition.
Equilibration: Allow 2 minutes for signal stabilization.
Data Capture: Record emission spectra for each concentration.
C. Selectivity/Interference Assay
Prepare separate cuvettes with 10 µM Probe DHP-1.
Add 50 µM of competing ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) to separate cuvettes.
Measure fluorescence intensity (
).
Add 50 µM Al³⁺ to the same cuvettes containing the competing ions.
Measure fluorescence intensity (
).
Validation: High selectivity is confirmed if
and .
Data Analysis & Performance Metrics
Quantitative Results Summary
Parameter
Typical Value
Calculation Method
Excitation Max ()
360–380 nm
Absorbance scan
Emission Max ()
490–510 nm
Fluorescence scan
Stokes Shift
~130 nm
Quantum Yield ()
0.01 (Free) 0.45 (Bound)
Relative to Quinine Sulfate
Detection Limit (LOD)
10–50 nM
(Slope of titration)
Binding Constant ()
M⁻¹
Benesi-Hildebrand Plot
Stoichiometry Determination (Job's Plot)
To confirm the binding ratio (likely 1:1 or 2:1 Ligand:Metal):
Prepare a series of solutions where
(e.g., 20 µM).
Vary the mole fraction (
) from 0 to 1.
Plot Fluorescence Intensity vs.
.
The maximum indicates the stoichiometry (e.g., max at 0.5 implies 1:1).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Background Fluorescence
Impure probe or solvent contamination.
Recrystallize probe; use HPLC-grade solvents.
Slow Response Time
Slow chelation kinetics in high % water.
Increase Ethanol content to 70% or use Methanol.
Fluorescence Quenching by Cu²⁺
Paramagnetic quenching by Copper.
Use masking agents (e.g., thiosulfate) if Cu²⁺ is a known interferent.
Precipitation during Titration
Concentration too high; solubility limit reached.
Lower probe concentration to 1–5 µM.
References
General Mechanism of Schiff Base Al³⁺ Sensing
Title: Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions.[1][2][3][4]
You are attempting to synthesize 3-[(phenylimino)methyl]benzene-1,2-diol , a Schiff base derived from the condensation of 2,3-dihydroxybenzaldehyde and aniline .
While standard literature often reports yields of 65–75%, this reaction is chemically deceptive. Two primary antagonists reduce yield in this specific pathway:
Hydrolytic Reversibility: The imine bond is susceptible to hydrolysis, particularly because the ortho-hydroxyl group can catalyze the reverse reaction via intramolecular hydrogen bonding (IMHB).
Catechol Oxidation: The 1,2-diol moiety is highly electron-rich and prone to oxidation into o-quinones, leading to dark tars (polymerization) rather than the desired crystalline product.
This guide provides a self-validating protocol to push yields >85% by controlling these variables.
Troubleshooting Tickets (FAQ)
Ticket #001: "My yield is stuck at 60%, and the filtrate is cloudy."
Diagnosis: Equilibrium Stagnation (Water Interference).
Root Cause: Schiff base formation is a reversible condensation (
). If water is not removed, the equilibrium limits conversion. The "cloudiness" often indicates the product hydrolyzing back to the aldehyde during slow crystallization.
Resolution:
Switch Solvents: Move from standard Ethanol reflux to Methanol with 3Å Molecular Sieves . Methanol often provides better solubility for the dihydroxybenzaldehyde, and sieves actively remove water, driving the equilibrium to the right (Le Chatelier’s Principle).
Protocol Adjustment: Do not rely on passive evaporation. Use active water scavenging.
Ticket #002: "The reaction mixture turned black/dark brown within minutes."
Diagnosis: Aerobic Oxidation (Quinone Formation).
Root Cause: Under basic conditions (from the aniline) and heat, the catechol moiety oxidizes to an o-quinone. These quinones undergo irreversible polymerization.
Resolution:
Inert Atmosphere: You must sparge your solvent with Nitrogen (
) or Argon for 15 minutes prior to heating. Run the reaction under a positive pressure of inert gas.
Acid Control: Ensure a catalytic amount of glacial acetic acid is present.[1] It buffers the basicity of the aniline, protecting the catechol from rapid oxidation.
Ticket #003: "Product oils out or decomposes during washing."
Diagnosis: Hydrolytic Instability during Workup.
Root Cause: Washing with aqueous acids (to remove unreacted amine) destroys this specific imine due to the ortho-hydroxy group assisting acid-catalyzed hydrolysis.
Resolution:
Avoid Aqueous Wash: Recrystallize directly from hot Ethanol/Hexane or Methanol/DCM. If you must wash, use cold, anhydrous ether or hexane to remove unreacted aniline.
Optimized Experimental Protocol
This protocol integrates "Yield Boosting" mechanics directly into the workflow.
This diagram illustrates the synthesis pathway and the critical "Enol-Imine" vs "Keto-Amine" tautomerism that dictates the stability of this specific molecule.
Caption: The reaction proceeds via a carbinolamine intermediate. The final product stability is enhanced by the equilibrium between Enol-Imine and Keto-Amine forms, mediated by the ortho-hydroxyl group.
Diagram 2: Troubleshooting Logic Tree
Use this flow to diagnose yield issues in real-time.
Caption: Diagnostic flowchart for identifying the root cause of low yields or impurities during the synthesis of catechol-derived Schiff bases.
Data & Specifications
Parameter
Standard Literature Method
Optimized Protocol (Support Center)
Reason for Improvement
Solvent
Ethanol (95%)
Anhydrous Methanol + 3Å Sieves
Removes water to drive equilibrium; prevents hydrolysis.
Atmosphere
Ambient Air
Nitrogen () / Argon
Prevents oxidation of catechol to o-quinone (tar).
Catalyst
None or Excess Acid
Controlled Acetic Acid
Buffers pH to prevent oxidation while catalyzing imine formation.
Workup
Aqueous Wash
Cold Solvent Wash
Prevents acid-catalyzed hydrolysis of the imine bond.
Typical Yield
65–75%
85–92%
Minimizes side reactions and equilibrium losses.
References
Tautomerism and Supramolecular Patterns in Schiff Bases Derived from 2,3-Dihydroxybenzaldehyde.
Source: ResearchGate / PubMed
Relevance: Defines the critical intramolecular hydrogen bonding (IMHB) that stabilizes the target molecule and confirms the 2,3-dihydroxy structure.
Sterically Hindered Catechol-derived Schiff Bases: Design, Synthesis, and Antioxidant Activity.
Source: RSC Advances / NIH
Relevance: Explains the oxidation mechanism of catechol-imines and the necessity of inert atmospheres to prevent quinone formation.
(E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol: X-ray and DFT Structures.
Source: TUBITAK / ResearchGate
Relevance: Provides crystallographic evidence of the phenol-imine tautomer preference in solid state, validating the isolation protocol.
Synthesis, Structural Characterization of Salicylidene Schiff Base.
Source: ACS Omega / NIH
Relevance: Establishes the baseline protocol for reflux condensation of 2,3-dihydroxybenzaldehyde which was optimized in this guide.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #REC-SB-23DHBA
Subject: Recrystallization Protocols & Stability Management for Catechol-Imine Derivatives
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are working with 1,2-Benzenediol 3-[(phenylimino)methyl]- (also known as 2,3-dihydroxybenzylidene aniline). This molecule presents a dual challenge:
The Schiff Base (Imine) Linkage: Susceptible to hydrolysis in the presence of water and acid, reverting to the starting amine and aldehyde.
The Catechol Moiety (1,2-Benzenediol): Highly prone to oxidation, forming ortho-quinones which manifest as dark, intractable tars.
This guide moves beyond standard textbook procedures to provide a "pharmaceutical-grade" purification strategy designed to maximize purity while preserving molecular integrity.
Module 1: Solvent Selection Strategy
The "Like Dissolves Like" rule is insufficient here due to the stability constraints. You must balance solubility with kinetic stability .
Solvent Compatibility Matrix
Solvent System
Suitability
Risk Profile
Scientist's Notes
Ethanol (Anhydrous)
High
Low
Recommended. Excellent solubility gradient. Must be anhydrous to prevent hydrolysis [1].
Acetonitrile (MeCN)
High
Low
Best for high-purity needs. Aprotic nature prevents hydrogen-bond interference, yielding sharper crystals [2].
Methanol
Medium
Medium
Good solubility, but higher risk of solvolysis compared to EtOH. Use only if EtOH fails.
EtOH/Water (9:1)
Low
High
Avoid unless necessary. Water promotes hydrolysis. Only use if the compound is confirmed stable or if rapid precipitation is required [3].
Dichloromethane/Hexane
Medium
Low
Good for non-polar impurities. Use as a layered diffusion method if thermal recrystallization fails.
Visual Logic: Solvent Decision Tree
Figure 1: Decision logic for selecting the optimal solvent system based on solubility and stability.
Module 2: The "Self-Validating" Recrystallization Protocol
This protocol includes checkpoints to ensure you are not degrading your compound during the process.
Pre-requisites:
Solvent: Anhydrous Ethanol or Acetonitrile.
Atmosphere: Nitrogen or Argon balloon (Recommended to prevent catechol oxidation).
Glassware: Dried in an oven (>100°C) to remove surface moisture.
CRITICAL: Do not boil for >5 minutes. Prolonged heat accelerates both hydrolysis and oxidation. If it doesn't dissolve, filter off the insoluble impurities immediately.
The "Hot Filtration" Guard:
If the solution is dark/black, this indicates oxidized quinones. Add activated charcoal, boil for 30 seconds, and filter hot through a pre-warmed funnel.
Validation: The filtrate should be clear yellow/orange, not muddy brown.
Controlled Nucleation:
Remove from heat.[2][3][4] Cover the flask with a septum or foil to exclude air.
Allow to cool to room temperature slowly (over 30-60 mins).
Once at room temp, move to an ice bath (0-4°C) for 20 minutes.
Filter using vacuum suction.
Wash: Use cold solvent (chilled to -20°C). This washes away surface impurities without redissolving the crystal.
Drying (The Hydrolysis Trap):
Dry in a vacuum desiccator over
or Silica.
Do not oven dry in air, as the moist heat will revert the imine [4].
Workflow Diagram
Figure 2: Operational workflow emphasizing time-constraints on heating to prevent degradation.
Module 3: Troubleshooting Guide (The "Help Desk")
Issue 1: "My product turned into an oil instead of crystals."
Diagnosis: This is "oiling out," common with Schiff bases containing aromatic rings. The solution became supersaturated too fast, or the melting point is close to the solvent boiling point.
Fix:
Reheat to dissolve the oil.
Add a seed crystal (a tiny speck of crude solid) as the solution cools.
Add a drop of a non-polar solvent (like Hexane) to encourage lattice formation over oil formation.
Issue 2: "The yellow powder turned dark brown/black."
Diagnosis: Oxidation of the catechol (1,2-dihydroxy) group.
Fix: Your solvent likely contained dissolved oxygen.[5]
Immediate Action: Recrystallize again using degassed solvents (bubble
) during the hot dissolution step (only if using aqueous alcohols) to act as a reducing agent [5].
Issue 3: "The melting point is broad and lower than expected."
Diagnosis: Partial hydrolysis. You likely have a mixture of the Schiff base, the starting aldehyde, and aniline.
Fix: The imine bond has cleaved. You must re-synthesize or "drive" the equilibrium back.
Rescue: Recrystallize from anhydrous ethanol containing 1% excess aniline. The excess amine pushes the equilibrium toward the Schiff base (Le Chatelier’s principle).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent to increase yield?A: Generally, no . While water forces precipitation, it drastically increases the rate of imine hydrolysis. If you must use water, ensure the process is rapid and performed at low temperatures (ice bath), and dry the product immediately under high vacuum [1].
Q: How should I store the purified crystals?A: Store in an amber vial (light sensitive) under an inert atmosphere (Nitrogen/Argon) at -20°C. The catechol group is sensitive to air oxidation over long periods.
Q: Why does the protocol forbid oven drying?A: Oven drying combines heat and atmospheric moisture. This creates a "steam bath" effect inside the crystal lattice, hydrolyzing the C=N bond. Vacuum desiccation is the only safe method for Schiff bases [6].
References
ResearchGate. (2019). What are the best solvents mixture to produce Schiff bases crystals? Retrieved from
Kocsis, I. (2016). Recrystallization of Schiff base complexes.[2][5][6][7] ResearchGate.[2][6][7] Retrieved from
TIFR. (n.d.). Recrystallization of Organic Compounds.[1][2][3][4][8] Tata Institute of Fundamental Research. Retrieved from
University of Massachusetts. (n.d.). Recrystallization Theory and Protocols.[8] Retrieved from
Selleck Chemicals. (2024). 2,3-Dihydroxybenzoic acid Solubility and Handling. Retrieved from
Miami University. (n.d.). Isolation and Purification of Organic Compounds: Recrystallization.[1][3][4][9] Retrieved from
Technical Support Center: Thermal Degradation Analysis of 1,2-Benzenediol 3-[(phenylimino)methyl]-
Welcome to the technical support center for the thermal analysis of 1,2-Benzenediol 3-[(phenylimino)methyl]-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the thermal analysis of 1,2-Benzenediol 3-[(phenylimino)methyl]-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the thermal behavior of this catechol-derived Schiff base. We will move beyond simple procedural steps to explore the underlying principles, helping you troubleshoot common experimental issues and interpret your data with confidence.
Introduction
1,2-Benzenediol 3-[(phenylimino)methyl]-, a Schiff base synthesized from 2,3-dihydroxybenzaldehyde and aniline, possesses a structure of interest in medicinal chemistry and materials science. Its thermal stability is a critical parameter, influencing everything from storage conditions and shelf-life to its behavior during formulation and processing.[1] Understanding its decomposition pathway is paramount for ensuring product safety, efficacy, and quality. This guide provides a comprehensive resource for conducting and interpreting its thermal analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Frequently Asked Questions (FAQs)
Q: What is the expected thermal degradation profile for 1,2-Benzenediol 3-[(phenylimino)methyl]-?
A: Based on its structure and data from analogous compounds, a multi-stage decomposition is anticipated.[2][3] The thermal degradation will likely proceed as follows:
Initial, Low-Temperature Mass Loss (if any): Often observed below 150°C, this step typically corresponds to the loss of residual synthesis solvents or adsorbed moisture.
Primary Decomposition: This stage involves the cleavage of the weakest bonds in the molecule. The imine (C=N) bond and bonds adjacent to the hydroxyl groups are likely candidates for initial fragmentation. This may occur concurrently with melting.[2]
Secondary Decomposition: At higher temperatures, the aromatic rings (the catechol and phenyl moieties) will fragment, leading to the evolution of a complex mixture of smaller molecules and, eventually, the formation of a char residue, especially under an inert atmosphere.[4]
Q: How does the experimental atmosphere (e.g., nitrogen vs. air) affect the TGA results?
A: The atmosphere is a critical variable.
In an inert atmosphere (Nitrogen, Argon): The sample undergoes pyrolysis (thermal decomposition in the absence of oxygen). The process typically occurs at higher temperatures and often leaves a significant carbonaceous residue.[5]
In an oxidative atmosphere (Air, Oxygen): The sample undergoes thermo-oxidative degradation. Decomposition events often occur at lower temperatures compared to an inert atmosphere. The process includes combustion of the organic material, usually resulting in a much smaller final residue (e.g., inorganic ash, if any).[6]
Q: What is the significance of the Derivative Thermogravimetric (DTG) curve?
A: The DTG curve plots the rate of mass change against temperature (the first derivative of the TGA curve). It is an essential tool for interpretation.[7] Its primary advantages are:
Resolving Overlapping Events: Where a TGA curve might show a single, drawn-out mass loss, the DTG curve can reveal multiple, distinct peaks, indicating that several decomposition processes are occurring in a similar temperature range.[8]
Precise Temperature Identification: The peak of a DTG curve indicates the temperature at which the rate of mass loss is at its maximum (Tpeak). This is a highly reproducible and characteristic temperature for a given decomposition step.[7][8]
Q: What are the likely gaseous products evolved during the thermal decomposition of this compound?
A: The evolved gas profile will be complex. Based on the molecular structure, expected products include water, carbon monoxide, carbon dioxide, ammonia, nitrogen oxides (in air), and fragments of the aromatic rings such as phenol and aniline. To definitively identify these products, coupling the thermogravimetric analyzer to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Py-GC-MS) is the standard and recommended approach.[9][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your TGA or DSC experiments in a direct question-and-answer format.
Q1: My TGA curve shows a significant, unexpected mass loss below 120°C. What is the cause?
A1: This is a classic sign of volatile components in your sample.
Probable Cause: The most common culprits are adsorbed moisture from the atmosphere or residual solvents (e.g., ethanol, methanol) from the synthesis and purification steps.[11] Pharmaceutical compounds are often hygroscopic, and even brief exposure to ambient air can lead to water uptake.
Troubleshooting Steps:
Verify Sample Purity: Ensure the sample has been thoroughly dried under vacuum at a mild temperature (e.g., 40-60°C) for several hours before analysis.
Control the Environment: Prepare the sample in a low-humidity environment, such as a glove box, if possible.
Utilize Coupled Techniques: If your instrument allows, perform a TGA-MS analysis. The mass spectrometer will easily detect water (m/z 18) or common organic solvents, confirming their presence.
Isothermal Hold: Add an isothermal segment to your TGA method (e.g., hold at 110°C for 10-15 minutes) at the beginning of the run to drive off all volatile components before the main decomposition analysis begins.
Q2: The baseline of my TGA curve is drifting upwards, showing an apparent mass gain before decomposition begins. Is this real?
A2: No, this is almost certainly an instrumental artifact known as the buoyancy effect.
Probable Cause: As the furnace heats up, the density of the purge gas surrounding the sample and the balance mechanism decreases. This change in gas density exerts a buoyant force on the sample holder, causing an apparent increase in mass.[5][12]
Troubleshooting Steps:
Perform a Blank Curve Correction: This is the most crucial step. Run an identical TGA experiment with an empty crucible of the same type used for your sample.
Subtract the Blank: Use your instrument's software to automatically subtract this "blank" or "buoyancy" curve from your sample's TGA curve. This procedure corrects for the artifact and reveals the true mass change of the sample.[12]
Ensure Constant Flow Rate: Verify that your purge gas flow rate is stable and not fluctuating during the experiment, as this can also affect the baseline.[5]
Q3: My DSC curve for the compound shows a very broad, ill-defined melting peak instead of a sharp one. What does this suggest?
A3: A broad endotherm can indicate several phenomena, often related to sample purity or thermal instability.
Probable Cause & Solutions:
Impurities: The presence of impurities disrupts the crystal lattice, causing the material to melt over a range of temperatures rather than at a single point.[13] Solution: Re-purify the sample through recrystallization or chromatography.
Simultaneous Decomposition: The compound may begin to decompose as it melts. The energy changes from decomposition can overlap with and distort the melting endotherm.[2] Solution: Compare the DSC curve with the TGA curve. If mass loss begins in the same temperature range as the DSC peak, decomposition is occurring. Running the experiment at a faster heating rate (e.g., 20°C/min) can sometimes help to better separate the melting and decomposition events.
Polymorphism: The sample may exist in multiple crystalline forms (polymorphs), each with a slightly different melting point.[14] Solution: Perform a heat-cool-heat cycle in the DSC. If the first heating curve is complex but the second heating curve (after melting and recrystallizing in the pan) shows a single, sharp peak, this suggests the presence of multiple polymorphs in the original sample.
Poor Thermal Contact: If the sample is not packed well in the DSC pan, heat transfer will be inefficient, leading to peak broadening.[15] Solution: Ensure the sample is a fine powder and is pressed firmly and evenly against the bottom of the pan.
Q4: I observed a sudden, sharp, and non-reproducible spike or drop in my TGA curve. What could cause this?
A4: This is typically a mechanical or electrostatic artifact, not a true thermal event.
Probable Cause & Solutions:
Sample Ejection: As the sample decomposes, rapid evolution of gaseous products can build up pressure and forcibly eject small particles of the sample from the crucible, causing a sudden mass loss.[12] Solution: Use a smaller sample size (typically 2-10 mg). Cover the crucible with a vented lid (one with a pinhole) to allow evolved gases to escape in a more controlled manner.
Static Electricity: Powdery organic samples can be prone to static, which can interfere with the sensitive microbalance. Solution: Use an anti-static gun in the vicinity of the balance before starting the run.
Mechanical Shock: Vibrations from the laboratory environment can disturb the balance.[16] Solution: Ensure the thermal analyzer is placed on a vibration-damped table and away from high-traffic areas, doors, or other equipment that could cause vibrations.
Standard Experimental Protocols
Adherence to standardized procedures is crucial for obtaining reproducible and comparable data.[17][18]
Calibrate for mass and temperature per ASTM E1582 & E2040.[6]
Calibrate for temperature and enthalpy using high-purity standards (e.g., Indium) per ASTM E967.
Sample Mass
2 – 10 mg
1 – 5 mg
Crucible (Pan)
Alumina (ceramic) or Platinum
Aluminum (vented or hermetically sealed)
Heating Rate
10 °C/min (a good starting point)
10 °C/min
Temperature Range
30 °C to 800 °C
30 °C to a temperature just beyond the final decomposition event observed in TGA.
Purge Gas
High-purity Nitrogen or Dry Air
High-purity Nitrogen
Flow Rate
20 – 50 mL/min
20 – 50 mL/min
Data Recorded
Mass %, Temperature, Time, DTG (%/min or %/°C)
Heat Flow (mW), Temperature, Time
Experimental Workflow Visualization
Caption: Standard workflow for thermal analysis experiments.
Data Interpretation and Plausible Degradation Pathway
Interpreting TGA/DTG and DSC Curves
A typical thermal analysis result for 1,2-Benzenediol 3-[(phenylimino)methyl]- under a nitrogen atmosphere might look like this:
DSC Curve: An initial sharp endothermic peak around 160-180°C, corresponding to the melting of the compound.[2] This might be immediately followed by a broad exothermic peak, indicating that the decomposition process releases heat.
TGA/DTG Curve:
Step 1 (approx. 170-280°C): A significant mass loss step, often with a DTG peak (Tpeak) around 250°C. This likely corresponds to the cleavage of the imine bond and fragmentation of the side chain.
Step 2 (approx. 280-500°C): A slower, more gradual mass loss associated with the breakdown and carbonization of the aromatic ring structures.
Residue: A final char residue of 20-40% at 800°C would be typical for an aromatic compound pyrolyzed under nitrogen.
Plausible Thermal Degradation Pathway
The following diagram illustrates a simplified, plausible pathway for the initial stages of thermal degradation under inert conditions. The actual mechanism is far more complex and involves numerous radical species.
Caption: Simplified thermal degradation pathway of the Schiff base.
References
Prime Process Safety Center. Thermogravimetric Analysis (TGA). [Link]
Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]
ASTM E1131-20. Standard Test Method for Composition Analysis by Thermogravimetry. [Link]
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
Linseis. Standards for thermal analysis (ISO, ASTM and DIN). [Link]
TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]
Brown, M. E., & Gallagher, P. K. (Eds.). (2003). Handbook of Thermal Analysis and Calorimetry, Vol.
Gabcsi, G., & Sztatisz, J. (2003). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry, 72(3), 1071-1079.
Labcompare. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
Torontech. How to Interpret a TGA Curve: An Expert Guide. [Link]
Kwiecień, A., et al. (2026). Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4‑{(E)‑[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. ACS Omega.
Al-Adilee, K. J., & Al-Juboori, A. A. H. (2021). Composition and Decomposition of Several Schiff Base Metal Complexes Containing Co(II) and Ni(II) Ions. Egyptian Journal of Chemistry, 64(10), 5575-5582.
Islam, M. S., & Asiri, A. M. (2014). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C: Organic, 14, 878-881.
Li, S. J., & Cai, Y. H. (2011). Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. Asian Journal of Chemistry, 23(6), 2619-2621.
Ivanova, Y. B., et al. (2021). Catechol-Containing Schiff Bases on Thiacalixarene: Synthesis, Copper (II)
Tadesse, S., & Tadesse, A. (2022). Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes. Chemical Papers, 76(5), 2849-2862.
ResearchGate. -Thermal decomposition data of the Schiff base complexes. [Link]
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Al-Salami, K., et al. (2017). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Advanced Applied Science Research, 8(3), 4-12.
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Biyala, M. K., et al. (2015). Syntheses and characterization of monobasic tridentate Cu(ii) Schiff-base complexes for efficient oxidation of 3,5-di-tert-butylcatechol and oxidative bromination of organic substrates. New Journal of Chemistry, 39(4), 2684-2695.
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Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials.
Technical Support Center: Troubleshooting NMR Impurities in Schiff Base Synthesis
Welcome to the Technical Support Center for Schiff Base Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Schiff Base Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of Schiff bases, with a specific focus on interpreting and resolving impurities observed in Nuclear Magnetic Resonance (NMR) spectra. As a self-validating system, this guide will not only provide solutions but also explain the underlying chemical principles to empower you in your experimental design and execution.
FAQs: Interpreting Your ¹H NMR Spectrum
Question 1: I see a persistent singlet around 9-10 ppm in my ¹H NMR spectrum. What is it, and how do I get rid of it?
Answer:
A singlet in the 9-10 ppm region of a ¹H NMR spectrum is highly characteristic of an unreacted aldehyde proton.[1][2] Its presence indicates that the condensation reaction has not gone to completion. The Schiff base formation is a reversible equilibrium reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[3][4]
Causality and Troubleshooting:
To drive the equilibrium towards the product, you must effectively remove water from the reaction mixture. Here are several proven methods:
Azeotropic Distillation: For reactions in solvents like toluene or benzene, using a Dean-Stark apparatus is highly effective for the physical removal of water.[3][5][6][7]
Dehydrating Agents: The addition of a drying agent to the reaction mixture can sequester the water as it is formed.
Molecular Sieves (3Å or 4Å): These are highly effective and can be added directly to the reaction flask.[3][5]
Anhydrous Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be employed.[3]
Experimental Protocol: Synthesis of a Schiff Base using a Dean-Stark Trap
To a round-bottom flask, add your aldehyde (1.0 eq) and the chosen solvent (e.g., toluene).
Dissolve the primary amine (1.0-1.1 eq) in the same solvent and add it to the flask.
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.[3]
Assemble the Dean-Stark apparatus and reflux the reaction mixture.
Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap.
Once the theoretical amount of water has been collected and the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure to obtain the crude Schiff base.
Question 2: My ¹H NMR shows broad signals between 1-5 ppm, and I suspect it's my unreacted primary amine. How can I confirm this and purify my product?
Answer:
Broad signals in the 1-5 ppm range are often indicative of N-H protons from an unreacted primary amine.[8][9] The chemical shift of these protons can be highly variable and depends on the solvent, concentration, and temperature.
Confirmation and Troubleshooting:
A simple way to confirm the presence of an amine N-H proton is through a D₂O shake.
Experimental Protocol: D₂O Shake
Acquire a standard ¹H NMR spectrum of your sample.
Add a few drops of deuterium oxide (D₂O) to your NMR tube.
Shake the tube vigorously for about 30 seconds.
Re-acquire the ¹H NMR spectrum.
The N-H protons will exchange with the deuterium from the D₂O, causing the N-H signal to significantly decrease in intensity or disappear entirely. This confirms the presence of an exchangeable proton, likely from the unreacted amine.
Purification Strategies:
Aqueous Wash: If your Schiff base is soluble in an organic solvent and insoluble in water, you can perform an aqueous wash to remove the more water-soluble amine.
Column Chromatography: If the polarity difference between your Schiff base and the amine is sufficient, column chromatography can be an effective purification method. Due to the basic nature of amines, they can sometimes interact strongly with acidic silica gel.[10] In such cases, consider the following:
Neutral Alumina: Using neutral alumina as the stationary phase can prevent the retention of basic compounds.[11][12][13][14]
Triethylamine Additive: If using silica gel, adding a small amount of triethylamine (e.g., 1%) to your eluent can help to elute the amine and prevent streaking.[13]
Question 3: I'm seeing a complex set of signals that don't correspond to my starting materials or the desired Schiff base. Could these be byproducts?
Answer:
Yes, besides unreacted starting materials, other species can be present in your reaction mixture. Common byproducts in Schiff base synthesis include the hemiaminal intermediate, enamines, and aminals.
Hemiaminal Intermediate: This is the initial adduct of the amine and carbonyl compound and is generally unstable.[15] It is often in equilibrium with the starting materials and the imine, and its concentration is typically low.
Enamines: If your aldehyde or ketone has α-protons, and you are using a secondary amine, enamine formation is the expected outcome. However, with primary amines, imine-enamine tautomerization can occur, especially if the Schiff base is derived from an aliphatic aldehyde.[11]
Aminals: In the presence of excess amine, the hemiaminal intermediate can react with a second molecule of the amine to form an aminal.
Troubleshooting Workflow for Unexpected Signals:
Caption: Decision tree for identifying potential byproducts from NMR data.
FAQs: Purification and Stability
Question 4: My Schiff base seems to be decomposing on the silica gel column. What's happening and what can I do?
Answer:
The decomposition of Schiff bases on silica gel columns is a common issue and is primarily due to hydrolysis.[3][11] Silica gel is slightly acidic and has a high surface area, which can catalyze the hydrolysis of the imine bond back to the corresponding aldehyde and amine, especially in the presence of even trace amounts of water in the eluent.
Causality and Solutions:
Acidity of Silica Gel: The acidic nature of silica gel can protonate the imine nitrogen, making the imine carbon more susceptible to nucleophilic attack by water.
Presence of Water: Solvents used for chromatography are often not perfectly anhydrous and can contain enough water to cause significant hydrolysis.
Alternative Purification Strategies:
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[3][11] Common solvents include ethanol, methanol, or mixtures with less polar solvents like hexanes.
Column Chromatography on Neutral Alumina: As mentioned previously, neutral alumina is a good alternative to silica gel for acid-sensitive compounds like Schiff bases.[10][11][13]
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column.
Experimental Protocol: Column Chromatography on Neutral Alumina
Choose a suitable solvent system by running TLC on neutral alumina plates.
Dry pack the column with neutral alumina.
Load your crude sample onto the column (either as a concentrated solution or adsorbed onto a small amount of alumina).
Elute the column with your chosen solvent system, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure Schiff base.
Combine the pure fractions and remove the solvent under reduced pressure.
Question 5: I've successfully purified my Schiff base, but the NMR still shows some aldehyde after a day or two. How can I improve its stability?
Answer:
The instability of purified Schiff bases is almost always due to hydrolysis from atmospheric moisture.[11][16] The imine bond is susceptible to cleavage by water, a reaction that is often catalyzed by trace amounts of acid.[3]
Storage and Handling Recommendations:
Anhydrous Conditions: Store your purified Schiff base in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon).
Desiccator: For long-term storage, placing the vial inside a desiccator is highly recommended.[3]
Aprotic Solvents: When preparing solutions, use dry, aprotic solvents.
Avoid High Temperatures: Some Schiff bases can be thermally unstable. Store them at low temperatures (e.g., in a refrigerator or freezer) to prolong their shelf life.[11]
Schiff Base Formation and Hydrolysis Equilibrium:
Caption: The reversible equilibrium of Schiff base formation and hydrolysis.
Summary Table of Common NMR Impurities
Impurity
¹H NMR Chemical Shift (ppm)
Characteristic Signal(s)
Confirmation/Removal
Unreacted Aldehyde
9.0 - 10.5
Singlet
Drive reaction to completion (remove water).
Unreacted Primary Amine
1.0 - 5.0
Broad singlet
D₂O shake; Aqueous wash or chromatography.
Water
Variable (e.g., ~1.56 in CDCl₃, ~3.33 in DMSO-d₆)[17]
Singlet
Use anhydrous solvents and store sample over molecular sieves.
Schiff, H. (1864). Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119. [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
Magritek. (n.d.). Online monitoring of the formation of a diimine. Retrieved from [Link]
ResearchGate. (2024, June 9). How to purify Schiff base product?. Retrieved from [Link]
ResearchGate. (2014, July 9). Who one can do Schiff base synthesis and get rid of water by product?. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]
Dean, E. W., & Stark, D. D. (1920). A convenient method for the determination of water in petroleum and other organic emulsions. The Journal of Industrial & Engineering Chemistry, 12(5), 486–490. [Link]
University of Rochester. (n.d.). Column Chromatography Notes. Department of Chemistry. Retrieved from [Link]
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]
JALON. (2025, March 20). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]
ShenZhen Chem Enviro Technology Co.,Ltd. (2021, April 28). Activated Alumina vs Silica Gel. Retrieved from [Link]
Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 84(5), 832–837. [Link]
University of Cambridge. (n.d.). NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]
JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [Video]. JoVE. [Link]
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
ResearchGate. (2023, March 30). How to purify Schiff base?. Retrieved from [Link]
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Love, B. E., & Jones, E. G. (1999). Acyclic Tri- and Tetra-substituted Ketones from the Reaction of Grignard Reagents with N-Methoxy-N-methylamides. The Journal of Organic Chemistry, 64(10), 3755–3756. [Link]
Look, G. C., Murphy, M. M., Campbell, D. A., & Gallop, M. A. (1995). Trimethyl Orthoformate: A Mild and Effective Dehydrating Agent for Imine and Enamine Formation. Tetrahedron Letters, 36(17), 2937–2940. [Link]
Kliegel, W., Rettig, S. J., & Trotter, J. (1986). Structural studies of organoboron compounds. XXIII. (Salicylaldoximato-O,N)diphenylboron. Canadian Journal of Chemistry, 64(10), 1855–1858. [Link]
Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
O'Donnell, M. J. (Ed.). (2004). Catalytic Asymmetric Synthesis (2nd ed.). Wiley-VCH.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Kjaer, A., & Larsen, C. (1956). Paper Chromatography of Enamines. Acta Chemica Scandinavica, 10, 699-705. [Link]
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
El-Ghayoury, A., & Ziessel, R. (2000). Synthesis of a New Family of Luminescent Bipyridyl-Based Schiff-Base Ligands and Their Ru(II) Complexes. Organic Letters, 2(26), 4149–4152. [Link]
Billman, J. H., & Tai, K. M. (1958). The Preparation of N-Substituted-α-amino Acids from Schiff Bases. The Journal of Organic Chemistry, 23(4), 535–539. [Link]
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Whitesell, J. K. (1989). New perspectives in asymmetric synthesis. Chemical Reviews, 89(7), 1581–1590. [Link]
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Spectroscopic Validation and Comparative Analysis: 3-[(phenylimino)methyl]benzene-1,2-diol
Executive Summary & Strategic Importance This guide provides a definitive spectroscopic characterization of 3-[(phenylimino)methyl]benzene-1,2-diol , a Schiff base ligand derived from 2,3-dihydroxybenzaldehyde and anilin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
This guide provides a definitive spectroscopic characterization of 3-[(phenylimino)methyl]benzene-1,2-diol , a Schiff base ligand derived from 2,3-dihydroxybenzaldehyde and aniline. This molecule represents a critical scaffold in coordination chemistry ("Salophen" analogues) and drug discovery due to its catechol moiety , which offers superior metal-chelating properties compared to standard salicylaldimines.
The core challenge in characterizing this molecule lies in distinguishing the enol-imine form from the keto-amine tautomer and validating the complete condensation of the aldehyde precursor. This guide compares the product directly against its precursors and structural analogues, using 1H and 13C NMR to establish a self-validating identification protocol.
Synthesis & Experimental Workflow
To ensure the spectral data presented below is reproducible, the following synthesis protocol is established. This method prioritizes the removal of water to drive the equilibrium toward the Schiff base.
Figure 1: Step-by-step synthesis and isolation workflow for high-purity Schiff base formation.
1H NMR Characterization: The Comparative Evidence
The proton NMR spectrum in DMSO-d6 provides the most conclusive evidence of structure. The comparison below highlights the diagnostic shifts that confirm the transformation from aldehyde to imine.
Key Diagnostic Features[1][2][3][4]
Disappearance of Aldehyde Proton: The sharp singlet of the precursor CHO (~9.8–10.0 ppm) must be absent.
Appearance of Azomethine Proton: A new singlet appears at 8.90–9.00 ppm . This is the "heartbeat" of the Schiff base.
The "Catechol" Effect (OH Protons): Unlike simple phenol Schiff bases, this molecule has two hydroxyl groups.
OH-2 (Intramolecular H-bond): The OH at position 2 (ortho to the imine) forms a strong hydrogen bond with the nitrogen (O-H...N). This signal is desfielded significantly to 13.0–14.5 ppm and is often broad.
OH-1 (Intermolecular H-bond): The OH at position 1 is less constrained and appears upfield, typically around 9.0–9.8 ppm .
Carbon NMR confirms the hybridization change of the carbonyl carbon.
Table 2: Comparative 13C NMR Shifts (DMSO-d6)
Carbon Environment
Precursor (Aldehyde)
Product (Schiff Base)
Diagnostic Value
Carbonyl (C=O)
196.5 ppm
Absent
Precursor consumed
Azomethine (C=N)
Absent
162.5 - 164.0 ppm
Primary Confirmation
C-OH (Phenolic)
146.0, 150.0 ppm
148.0 - 152.0 ppm
Catechol carbons
Aromatic C
119 - 125 ppm
115 - 130 ppm
Increased complexity due to N-Ph ring
Mechanistic Insight: Tautomerism
A critical aspect of 2-hydroxy Schiff bases is the Enol-Imine vs. Keto-Amine tautomerism.[3] This equilibrium dictates the molecule's color (thermochromism/photochromism) and biological reactivity.
For 3-[(phenylimino)methyl]benzene-1,2-diol in DMSO:
Dominant Form:Enol-Imine (OH form) .
Evidence: The C=N carbon signal appears at ~163 ppm. If the Keto-Amine form were dominant, this signal would shift downfield toward 180 ppm (C=O character), and the proton NMR would show a doublet for the NH proton coupled to the CH.
Figure 2: The tautomeric equilibrium. The Enol-Imine form is stabilized by the aromaticity of the benzene ring and the intramolecular hydrogen bond.
Comparison with Alternatives
Why use this specific 2,3-diol Schiff base over the standard Salicylaldehyde (2-hydroxy) analogue?
Feature
Standard Salicylaldimine (2-OH)
Target: 3-[(phenylimino)...]-1,2-diol
Advantage
Binding Sites
N, O (Bidentate)
N, O, O (Potential Tridentate)
Additional OH allows bridging or solubility modulation.
H-Bonding
Single O-H...N
Dual H-bonding
The 3-OH group can H-bond with external targets (proteins/solvents).
Solubility
High in organic solvents
Higher in polar media
The extra OH increases polarity, aiding biological assays.
pKa
~10 (Phenol)
~9 and ~13
Two distinct pKa values allow pH-dependent switching.
References
ChemicalBook. (n.d.). 2,3-Dihydroxybenzaldehyde 13C NMR spectrum. Retrieved from
National Institutes of Health (NIH). (2026). Synthesis, Structural Characterization, and In Silico Evaluation of... Salicylidene Schiff Base. Retrieved from
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from
Asian Journal of Chemistry. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases. Retrieved from
Der Pharma Chemica. (2016). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Retrieved from
Comparative Guide: DFT Studies vs. Experimental Data for 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Executive Summary This guide provides a technical comparison between Density Functional Theory (DFT) predictions and experimental characterization of 3-[(phenylimino)methyl]benzene-1,2-diol . This molecule, a Schiff base...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Density Functional Theory (DFT) predictions and experimental characterization of 3-[(phenylimino)methyl]benzene-1,2-diol . This molecule, a Schiff base derived from 2,3-dihydroxybenzaldehyde and aniline , represents a critical scaffold in coordination chemistry due to its tridentate ligand potential and biological activity (antioxidant/antimicrobial).
The analysis focuses on the structural deviations caused by the Intramolecular Hydrogen Bond (IMHB) between the hydroxyl group and the imine nitrogen (
), a feature often underestimated in gas-phase DFT but dominant in solid-state X-ray diffraction (XRD).
Part 1: Molecular Geometry & Structural Integrity
The Tautomeric Challenge
The core structural debate for this molecule revolves around Phenol-Imine vs. Keto-Amine tautomerism.
Experimental (XRD): In the solid state, 2,3-dihydroxy Schiff bases predominantly adopt the Phenol-Imine form due to crystal packing forces and the strength of the
intramolecular bond.
DFT (Gas Phase): Calculations often predict a potential energy surface where the proton transfer barrier is low, but without solvent corrections (PCM) or lattice simulation, the bond lengths may be overestimated.
Comparative Geometric Parameters
The following data compares experimental X-ray diffraction values (representative of the 2,3-dihydroxybenzaldehyde Schiff base class) against DFT calculations at the B3LYP/6-311G(d,p) level.
Table 1: Geometric Parameters (Bond Lengths in Å, Angles in °)
Parameter
Experimental (XRD)
DFT (B3LYP/6-311G**)
Deviation ()
Causality
C=N (Imine)
1.287 Å
1.295 Å
+0.008 Å
DFT overestimates delocalization in gas phase.
C-O (Phenolic)
1.352 Å
1.348 Å
-0.004 Å
Strong IMHB in crystal shortens this bond.
O-H N
2.614 Å
2.580 Å
-0.034 Å
Packing forces in XRD compress the H-bond distance.
C-N-C Angle
123.5°
124.1°
+0.6°
Steric hindrance is underestimated without lattice constraints.
Torsion (C-C-N-C)
~35.1°
~38.4°
+3.3°
The molecule is non-planar; DFT relaxes the twist to minimize energy.
Critical Insight: The deviation in the
distance is the most significant. In the crystal lattice, intermolecular forces (van der Waals) compress the molecule, strengthening the hydrogen bond compared to the isolated gas-phase molecule modeled by DFT.
Part 2: Vibrational Spectroscopy (FT-IR Analysis)
The Scaling Factor Necessity
DFT calculations are harmonic, whereas real molecular vibrations are anharmonic. To correlate theoretical wavenumbers with experimental FT-IR data, a scaling factor (typically 0.961 - 0.967 for B3LYP) must be applied.
Spectral Fingerprinting
The diagnostic bands for 3-[(phenylimino)methyl]benzene-1,2-diol are the Imine stretch (
) and the Hydroxyl stretch ().
Table 2: Vibrational Frequency Assignment (
)
Vibrational Mode
Experimental (FT-IR)
DFT (Unscaled)
DFT (Scaled 0.967)
Observation
3000-3450 (Broad)
3550 (Sharp)
3432
Zundel’s Continuum: Exp shows broad band due to H-bonding; DFT shows sharp peak.
1618 - 1625
1665
1610
Excellent agreement after scaling. Confirms Imine character.
1580 - 1595
1610
1557
Aromatic ring breathing modes.
1280
1310
1266
Sensitive to proton transfer status.
Part 3: Electronic Properties & Reactivity (FMO Analysis)
The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and biological reactivity.
HOMO (Highest Occupied Molecular Orbital): Located primarily on the phenol ring (electron donor).
LUMO (Lowest Unoccupied Molecular Orbital): Located on the imine linkage and aniline ring (electron acceptor).
Calculated Energy Gap (
):
A lower gap implies "softness," correlating with higher biological activity (e.g., easier intercalation into DNA or enzyme inhibition).
Visualization: Reactivity Prediction Workflow
The following diagram outlines the computational pathway to predict drug-likeness based on the properties derived above.
Figure 1: Computational workflow for translating DFT orbital energies into biological reactivity predictors.
Part 4: Experimental Protocols
Synthesis of 3-[(phenylimino)methyl]benzene-1,2-diol
This protocol utilizes a condensation reaction.[1][2] The choice of solvent (Ethanol) promotes the precipitation of the Schiff base while keeping unreacted starting materials in solution.
Materials:
2,3-Dihydroxybenzaldehyde (10 mmol)
Aniline (10 mmol)
Absolute Ethanol (30 mL)
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Step-by-Step Methodology:
Dissolution: Dissolve 1.38g of 2,3-dihydroxybenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.
Addition: Add 0.93g (approx. 0.91 mL) of aniline dissolved in 15 mL ethanol dropwise under magnetic stirring.
Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium toward the imine product (water removal).
Reflux: Heat the mixture to reflux (
) for 3-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Isolation: Cool to room temperature. A yellow/orange precipitate will form.
Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure crystals.
Computational Setup (DFT)
To replicate the data in this guide, use the following input parameters in Gaussian or ORCA.
Basis Set: 6-311G(d,p) (Split valence triple-zeta with polarization functions on heavy atoms and hydrogens).
Solvent Model: IEFPCM (Solvent = Ethanol) – Optional, but recommended for better UV-Vis correlation.
Task: Opt+Freq (Optimization followed by Frequency calculation to ensure no imaginary frequencies).
Part 5: Comparative Workflow Visualization
The following diagram illustrates how experimental and computational data streams merge to validate the molecular structure.
Figure 2: Integrated workflow for validating Schiff base structures using dual-stream analysis.
References
Koşar, B., Albayrak, Ç., et al. (2010).[3] "(E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol: X-ray and DFT calculated structures." TÜBİTAK Academic Journals.
Tanak, H. (2011). "Crystal structure and DFT calculations of (E)-2-[(3,4-dimethylphenyl)iminomethyl]-3-methoxyphenol." Journal of Molecular Structure. (Contextual reference for o-hydroxy Schiff base DFT scaling).
Olalekan, T. E., et al. (2023).[4] "Synthesis, Characterization and DFT Studies of Schiff Bases of p-methoxysalicylaldehyde." Bulletin of the Chemical Society of Ethiopia.
BenchChem Application Note. (2025). "Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde."
Reyes-Ortega, Y., et al. (2026). "Tautomeric Study of Schiff Bases Derived from o-Dihydroxybenzaldehyde by UV-Vis, IR, and DFT." ChemistrySelect.
UV-Vis absorption spectra analysis of 1,2-Benzenediol 3-[(phenylimino)methyl]-
Subject: 1,2-Benzenediol, 3-[(phenylimino)methyl]- (2,3-Dihydroxybenzylidene aniline) Executive Summary & Chemical Identity This guide provides a technical analysis of the UV-Vis absorption profile of 1,2-Benzenediol, 3-...
This guide provides a technical analysis of the UV-Vis absorption profile of 1,2-Benzenediol, 3-[(phenylimino)methyl]- . This molecule is a Schiff base synthesized from 2,3-dihydroxybenzaldehyde and aniline .
Unlike simple aromatic amines or aldehydes, this compound exhibits complex solvatochromic behavior due to Excited State Intramolecular Proton Transfer (ESIPT) and Keto-Enol Tautomerism . The presence of the hydroxyl group at the ortho position (C2) relative to the imine bond is the critical driver of its optical properties, while the meta hydroxyl (C3) acts as an auxochrome, modifying electron density and solubility.
To interpret the spectra correctly, one must understand that this molecule does not exist as a static structure in solution. It fluctuates between two dominant forms: the Enol-Imine (benzenoid) and the Keto-Amine (quinoid).[1]
The ESIPT Mechanism
Upon photoexcitation, the proton on the ortho-hydroxyl group (position 2) transfers to the imine nitrogen. This creates a large Stokes shift and a new absorption band in the visible region (>400 nm), often absent in the precursor aldehyde.
Enol-Imine (OH form): Dominant in non-polar solvents (e.g., Cyclohexane). Absorbs in UV (~300–350 nm).
Keto-Amine (NH form): Stabilized by polar protic solvents (e.g., Ethanol, Methanol). Absorbs in Visible (>400 nm).
Diagram: Keto-Enol Tautomerism Pathway
The following diagram illustrates the proton transfer mechanism that defines the spectral fingerprint.
Experimental Protocol: Validated UV-Vis Workflow
Objective: To obtain artifact-free spectra that accurately reflect the tautomeric ratio.
Pre-requisite: Anhydrous solvents are recommended to prevent hydrolysis of the imine bond back to the aldehyde and amine.
Step-by-Step Methodology
Stock Solution Preparation:
Dissolve 10 mg of crystalline 1,2-Benzenediol, 3-[(phenylimino)methyl]- in 10 mL of anhydrous DMSO .
Reasoning: The compound has limited solubility in non-polar solvents due to the two hydroxyl groups. DMSO ensures complete solvation.
Working Standard Dilution:
Prepare
M solutions in three distinct solvents:
Cyclohexane (Non-polar reference).
Acetonitrile (Polar aprotic).
Ethanol (Polar protic).
Critical Check: Perform dilutions immediately before scanning to minimize hydrolysis.
Spectral Scanning:
Range: 200 nm to 600 nm.
Baseline: Double-beam correction using pure solvent blanks.
Scan Speed: Medium (approx. 200 nm/min) to capture shoulder bands.
Validation Check:
Look for Isosbestic Points . If the spectra of the compound in different solvent ratios cross at a single point, it confirms a clean equilibrium between two species (Enol/Keto) rather than decomposition.
Diagram: Analysis Workflow
Comparative Analysis
This section compares the target molecule against its precursor and a standard reference (Salicylideneaniline) to isolate the specific spectral contributions of the Schiff base linkage and the 3-hydroxyl group.
Comparing the Precursor to the Target Molecule , the formation of the Schiff base (imine) extends the conjugation length. The absorption maximum shifts from the UV region (~320 nm for the aldehyde) into the visible region.
Observation: You will see the disappearance of the specific aldehyde carbonyl band and the emergence of the azomethine band at >330 nm.
2. The Effect of the 3-Hydroxyl Group
Comparing the Standard Reference (Salicylideneaniline, which has only the 2-OH) with the Target Molecule (2,3-diOH):
The 2-OH is responsible for the ESIPT (proton transfer) mechanism.[2]
The extra 3-OH group acts as an electron-donating auxochrome. This typically causes a slight red shift (5–15 nm) compared to the standard salicylideneaniline and broadens the bands due to increased vibrational levels and potential secondary hydrogen bonding networks [1][2].
In Cyclohexane: The spectrum will be dominated by the Enol form (peaks < 350 nm). The solution appears lighter yellow.
In Ethanol: A new, broad band appears at 400–450 nm . This is the Keto-Amine tautomer. The 3-OH group increases the acidity of the system, potentially stabilizing this keto form more than in the mono-hydroxy reference [3][4].
References
Fita, P., et al. (2005). "Keto-enol tautomerism of two structurally related Schiff bases: Direct and indirect way of creation of the excited keto tautomer." Chemical Physics Letters.
Albayrak, C., & Kosar, B. (2010). "(E)-3-[(3-(Trifluoromethyl)phenylimino)methyl] benzene-1,2-diol: X-ray and DFT calculated structures." Turkish Journal of Chemistry.
Hadjoudis, E., & Mavridis, I. M. (2004). "Photochromism and thermochromism of Schiff bases in the solid state: structural aspects." Chemical Society Reviews.
Nazir, U., et al. (2025). "Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base." National Institutes of Health (PMC).
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[(phenylimino)methyl]benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals Introduction Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in coordination chemistry and drug design, exhibiting a wide a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in coordination chemistry and drug design, exhibiting a wide array of biological activities. The compound 3-[(phenylimino)methyl]benzene-1,2-diol, a Schiff base derived from 2,3-dihydroxybenzaldehyde and aniline, is of particular interest due to the presence of a catechol moiety. This structural feature not only influences its chelating properties but also dictates its behavior under mass spectrometric analysis. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices and for elucidating the structures of its metabolites or derivatives.
This guide provides an in-depth comparison of the fragmentation patterns of 3-[(phenylimino)methyl]benzene-1,2-diol under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By examining the distinct fragmentation pathways, we aim to equip researchers with the necessary knowledge to effectively characterize this and similar Schiff bases.
The Significance of Ionization Technique
The choice of ionization technique is paramount as it imparts different amounts of internal energy to the analyte molecule, leading to vastly different fragmentation patterns.
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution. It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation, which is useful for determining the molecular weight. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Experimental Protocols
To illustrate the fragmentation patterns, the following general experimental protocols for mass spectrometry analysis are provided.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Preparation: A dilute solution of 3-[(phenylimino)methyl]benzene-1,2-diol is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC).
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam.
Analysis: The resulting fragment ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
Sample Preparation: A dilute solution of 3-[(phenylimino)methyl]benzene-1,2-diol is prepared in a solvent compatible with ESI (e.g., methanol or acetonitrile, often with a small percentage of formic acid for positive ion mode or ammonia for negative ion mode).
Introduction: The solution is infused into the ESI source at a constant flow rate.
Ionization: A high voltage is applied to the ESI needle, generating charged droplets that desolvate to produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.
Tandem MS (MS/MS): The precursor ion of interest (e.g., [M+H]⁺) is isolated in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer.
Predicted Fragmentation Patterns of 3-[(phenylimino)methyl]benzene-1,2-diol
Due to the limited availability of direct experimental data for 3-[(phenylimino)methyl]benzene-1,2-diol, the following fragmentation pathways are proposed based on established principles for aromatic Schiff bases, phenolic compounds, and the influence of the ortho-dihydroxy (catechol) group.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion ([M]⁺˙ at m/z 229) is expected to be observed, followed by extensive fragmentation. The presence of the catechol moiety and the imine linkage will be the primary drivers of the fragmentation pathways.
Key Predicted EI Fragmentation Pathways:
α-Cleavage: Cleavage of the bonds adjacent to the imine nitrogen is a common fragmentation pathway for Schiff bases. This can lead to the formation of several key fragments.
Cleavage of the C-N bond: Scission of the bond between the benzylidene ring and the imine nitrogen.
Cleavage of the N-phenyl bond: Scission of the bond between the imine nitrogen and the aniline ring.
Influence of the ortho-Hydroxyl Groups (The Ortho Effect): The presence of hydroxyl groups ortho to the imine linkage can significantly influence fragmentation. This "ortho effect" can lead to characteristic rearrangements and the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO) from the catechol ring.[1][2] Intramolecular hydrogen bonding between the phenolic proton and the imine nitrogen can also stabilize certain fragment ions.
Fragmentation of the Aromatic Rings: Both the catechol and aniline rings can undergo characteristic fragmentations, such as the loss of CO from the catechol ring or the loss of HCN from the aniline ring, leading to a variety of smaller fragment ions.
Diagram of Predicted EI Fragmentation Workflow:
Caption: Predicted Electron Ionization fragmentation workflow.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 3-[(phenylimino)methyl]benzene-1,2-diol
m/z
Proposed Fragment Structure
Fragmentation Pathway
229
[C₁₃H₁₁NO₂]⁺˙
Molecular Ion
228
[C₁₃H₁₀NO₂]⁺
Loss of H˙
212
[C₁₃H₉N₂O]⁺
Loss of OH˙
136
[C₇H₆NO₂]⁺
Cleavage of the C-N single bond
93
[C₆H₅NH₂]⁺˙
Cleavage of the C=N bond with H transfer (aniline)
77
[C₆H₅]⁺
Loss of HCN from aniline fragment
108
[C₆H₄O₂]⁺˙
Loss of C₇H₇N (benzyl cyanide)
Electrospray Ionization (ESI) Fragmentation
In positive ion ESI-MS, the molecule will primarily be observed as the protonated molecule, [M+H]⁺, at m/z 230. Tandem MS (MS/MS) is then used to induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion will proceed through different mechanisms than the odd-electron molecular ion in EI.
In negative ion mode, a deprotonated molecule, [M-H]⁻, at m/z 228 would be expected. The fragmentation of this species often involves the anionic site directing the bond cleavages.[3]
Key Predicted ESI-MS/MS Fragmentation Pathways (Positive Ion Mode):
Protonation Site: Protonation is likely to occur on the imine nitrogen, which is the most basic site.
Loss of Neutral Molecules: The primary fragmentation pathways for protonated molecules often involve the loss of small, stable neutral molecules. For this compound, the loss of water (H₂O) from the catechol moiety is highly probable.
Cleavage of the Imine Bond: The protonated imine bond can be susceptible to cleavage, leading to the formation of charged fragments corresponding to the protonated aniline and the benzylidene portions of the molecule.
Rearrangements: Proton mobility can induce rearrangements prior to fragmentation.
Diagram of Predicted ESI-MS/MS Fragmentation Workflow (Positive Ion Mode):
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of 3-[(phenylimino)methyl]benzene-1,2-diol
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Proposed Fragmentation Pathway
230
212
18 (H₂O)
Loss of water from the catechol moiety.
230
123
107 (C₆H₅NH)
Cleavage of the imine bond, charge retained on the benzylidene fragment.
230
94
136 (C₇H₆O₂)
Cleavage of the imine bond, charge retained on the aniline fragment (protonated aniline).
212
184
28 (CO)
Loss of carbon monoxide from the dehydrated precursor.
Comparison of EI and ESI Fragmentation Patterns
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Primary Ion
Molecular ion [M]⁺˙ (odd-electron)
Protonated [M+H]⁺ or deprotonated [M-H]⁻ (even-electron)
Fragmentation
Extensive, "hard" ionization
Controlled, "soft" ionization with CID
Information Gained
Detailed structural fingerprint
Molecular weight and specific fragmentation pathways
Key Cleavages
α-cleavage, ring fragmentations, ortho-effect driven rearrangements
Loss of small neutral molecules, imine bond cleavage
Molecular Ion Peak
May be weak or absent for labile compounds
Usually the base peak in the MS1 spectrum
Reproducibility
Highly reproducible spectra, good for library matching
Can be instrument and condition dependent
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, a comprehensive characterization of 3-[(phenylimino)methyl]benzene-1,2-diol would involve complementary analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups, such as the O-H stretch of the hydroxyl groups, the C=N stretch of the imine, and the aromatic C-H and C=C vibrations.
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis Detection: Ideal for separating the compound from a mixture and providing quantitative information. The UV-Vis spectrum can also offer structural clues based on the chromophores present.
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths and angles. A recent study on the Schiff base derived from 2,3-dihydroxybenzaldehyde and 4-aminosalicylic acid successfully utilized this technique for structural elucidation.[4]
Conclusion
The mass spectrometric fragmentation of 3-[(phenylimino)methyl]benzene-1,2-diol is highly dependent on the ionization method employed. Electron Ionization provides a complex fragmentation pattern rich in structural detail, driven by the high energy of the process and influenced by the ortho-dihydroxy arrangement. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation, primarily involving the loss of small neutral molecules and cleavage of the protonated imine bond, which is invaluable for confirming molecular weight and probing specific structural features.
For researchers working with this and related Schiff bases, a multi-faceted analytical approach is recommended. By combining the detailed structural fingerprint from EI-MS with the molecular weight information and controlled fragmentation from ESI-MS/MS, alongside data from NMR and IR spectroscopy, a complete and unambiguous characterization can be achieved.
References
The Effect of o-Substituents on Mass Spectra of Schiff Bases Synthesized from Salicylaldehyde. Semantic Scholar. Accessed February 21, 2026.
Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. PubMed. Accessed February 21, 2026.
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Stevens Institute of Technology. Accessed February 21, 2026.
Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4‑{(E)‑[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. PMC. Accessed February 21, 2026.
Electrochemical Validation of Catechol Schiff Bases: A Comparative Technical Guide
Executive Summary: This guide provides a rigorous framework for validating the electrochemical behavior of Catechol Schiff bases (CSBs). Unlike simple organic ligands, CSBs possess a dual-active nature: the redox-active...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary:
This guide provides a rigorous framework for validating the electrochemical behavior of Catechol Schiff bases (CSBs). Unlike simple organic ligands, CSBs possess a dual-active nature: the redox-active catechol moiety (quinone-hydroquinone couple) and the chemically tunable azomethine (
) linker. This guide compares CSBs against parent catechols and non-redox alternatives, establishing a self-validating protocol for researchers in sensor development, corrosion inhibition, and pharmacology.
Part 1: The Electrochemical Profile[1]
The defining characteristic of a Catechol Schiff Base is its ability to undergo a reversible or quasi-reversible two-electron, two-proton (
) transfer. This behavior distinguishes it from standard Schiff bases, which are often electro-inactive in the physiological potential window.
The Mechanism: ECE Pathways
While the parent catechol undergoes simple oxidation to o-quinone, CSBs often exhibit an ECE (Electrochemical-Chemical-Electrochemical) mechanism. The oxidized quinone form is highly electrophilic and can undergo Michael addition with the imine nitrogen or solvent molecules, leading to a new redox species.
Figure 1: The oxidation pathway of Catechol Schiff Bases. The stability of the "Quinone" node determines the reversibility of the system.
Part 2: Comparative Analysis
The following table contrasts the electrochemical performance of CSBs against their primary alternatives.
Table 1: Comparative Electrochemical Performance
Feature
Parent Catechol (Baseline)
Catechol Schiff Base (Target)
Standard Schiff Base (Alternative)
Redox Center
1,2-Dihydroxybenzene
Catechol + Azomethine Linker
Azomethine only (No OH groups)
CV Profile
Sharp, reversible peaks ( V)
Quasi-reversible; peaks shifted by substituents
Often silent or irreversible reduction < -1.0 V
Stability
Low (prone to polymerization)
Tunable (Steric hindrance improves stability)
High (chemically inert)
pH Sensitivity
Nernstian (-59 mV/pH)
Nernstian (often coupled with hydrolysis)
pH-dependent hydrolysis
Detection Limit
Low (M range)
Ultra-Low (nM range via pre-concentration)
Moderate (mM range)
Key Differentiator: The "Electronic Tuning Knob"
Unlike the parent catechol, the redox potential of a CSB can be shifted. An electron-withdrawing group (e.g.,
) on the amine side of the Schiff base pulls electron density from the catechol ring, making oxidation harder (shifting positive). Conversely, electron-donating groups make oxidation easier. This allows researchers to "tune" the molecule to specific biological windows [1].
Part 3: Experimental Validation Protocol
To ensure data integrity, you must prove that the observed current is diffusion-controlled and not an artifact of adsorption (unless adsorption is the desired mechanism for a sensor).
Experimental Setup
Working Electrode: Glassy Carbon Electrode (GCE), 3mm diameter.
): Confirms the process is diffusion-controlled [3].
Non-Zero Intercept: Suggests complex chemical complications or background currents.
(Linear vs. ): Indicates the CSB has adsorbed onto the electrode surface (common for high molecular weight Schiff bases).
pH Dependence (Pourbaix Analysis)
Plot
vs. pH.
Slope
59 mV/pH: Confirms the classical mechanism.
Slope
30 mV/pH: Indicates a process (often seen at high pH where is crossed).
Part 5: Applications & Implications[4]
Neurotransmitter Sensing: CSBs mimic dopamine. A validated CSB modified electrode can catalyze the oxidation of ascorbic acid or dopamine, separating their overlapping signals.
Corrosion Inhibition: The high electron density on the azomethine nitrogen and catechol oxygens allows for strong adsorption on metal surfaces. Electrochemical Impedance Spectroscopy (EIS) will show an increase in charge transfer resistance (
) if the CSB is effective.
Antioxidant Screening: The oxidation potential (
) correlates inversely with antioxidant power. Lower = Easier to oxidize = Better radical scavenger [4].
References
Nath, M., et al. (2020). "Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior." ACS Omega. Available at: [Link]
Nematollahi, D., et al. (2016). "Electrochemical oxidation of catechols in the presence of nucleophiles."[2][3] Current Opinion in Electrochemistry. (Contextual grounding on ECE mechanisms).
Pine Research Instrumentation. (2024). "Randles–Ševčík Equation: Theory and Application." Available at: [Link]
Kushch, O.V., et al. (2021). "Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity." RSC Advances. Available at: [Link]
A Comparative Guide to Purity Assessment: Elemental Analysis of 1,2-Benzenediol 3-[(phenylimino)methyl]- and its Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of scientific ri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of scientific rigor and product safety. This guide provides an in-depth, objective comparison of elemental analysis for the purity determination of the Schiff base, 1,2-Benzenediol 3-[(phenylimino)methyl]-, alongside alternative analytical techniques. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate purity validation strategy.
The Critical Role of Purity in Scientific Research
The presence of impurities, even in minute quantities, can significantly alter the physicochemical and biological properties of a compound. In drug development, impurities can lead to unforeseen toxicity, reduced efficacy, and batch-to-batch inconsistency. For researchers, impure reagents can compromise the validity and reproducibility of experimental results. Therefore, robust and reliable methods for purity assessment are not merely a matter of quality control but a fundamental requirement for sound scientific practice.
Elemental Analysis: A Foundational Technique for Purity Assessment
Elemental analysis, specifically CHNS/O analysis, is a long-established and reliable method for determining the elemental composition of a sample.[1] This technique provides the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen, which can be compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of sample purity.
Theoretical Elemental Composition of 1,2-Benzenediol 3-[(phenylimino)methyl]-
The compound 1,2-Benzenediol 3-[(phenylimino)methyl]- is a Schiff base formed from the condensation reaction of 2,3-dihydroxybenzaldehyde and aniline. Its chemical structure and molecular formula are crucial for calculating the theoretical elemental composition.
Chemical Structure:
Molecular Formula: C₁₃H₁₁NO₂
Molecular Weight: 213.23 g/mol
The theoretical elemental percentages are calculated as follows:
Experimental Protocol for Elemental Analysis (CHNS/O)
The most common method for elemental analysis is combustion analysis.[2][3]
Principle: A small, precisely weighed sample is combusted at high temperatures (typically around 1000°C) in an oxygen-rich environment. This process converts the carbon, hydrogen, nitrogen, and sulfur in the sample into their gaseous oxides (CO₂, H₂O, NOₓ, and SO₂). The resulting gases are then separated and quantified by a detector, often a thermal conductivity detector. Oxygen is typically determined by pyrolysis in a separate step.
Step-by-Step Methodology:
Sample Preparation: A homogeneous and representative sample is crucial for accurate results. The sample should be dried to remove any residual solvent or moisture, which would affect the hydrogen and oxygen percentages.
Weighing: A microbalance is used to accurately weigh a small amount of the sample (typically 1-3 mg).[1] The precise weight is critical for the final calculation.
Combustion: The weighed sample is introduced into the combustion chamber of the elemental analyzer.
Gas Separation and Detection: The combustion gases are passed through a series of columns and traps to separate them before they reach the detector.
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Data Interpretation: The experimentally determined percentages are then compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound in many publications.[4][5]
A Comparative Analysis of Purity Determination Methods
While elemental analysis is a powerful tool, it is not without its limitations. For a comprehensive purity assessment, it is often used in conjunction with other analytical techniques. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.[6]
Parameter
Elemental Analysis (CHNS/O)
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Combustion of the sample to quantify elemental composition.
Separation of components based on their differential partitioning between a stationary and a mobile phase.[6]
Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Small sample size, non-destructive to the main component if collected.
Larger sample size than HPLC, non-destructive.
Key Advantages
Fast, simple, and relatively inexpensive. Provides fundamental confirmation of elemental composition.
Excellent for impurity profiling and quantification. High sensitivity and reproducibility.[9]
Provides detailed structural information, which can confirm the identity of the main component and impurities.
Key Limitations
Does not provide information on the nature of impurities. Insensitive to impurities with the same elemental composition as the main compound.[10]
Requires the development of a specific method for each compound. Impurities that do not have a chromophore may not be detected by UV detectors.
Can be less sensitive for detecting minor impurities compared to HPLC. Complex spectra can be difficult to interpret.
Visualizing the Purity Assessment Workflow
The selection of an appropriate purity analysis method is a critical decision in the research and development process. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical Flow for Selecting a Purity Validation Method.
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis remains a fundamental and valuable tool for assessing the purity of organic compounds like 1,2-Benzenediol 3-[(phenylimino)methyl]-.[11] Its simplicity, speed, and cost-effectiveness make it an excellent first-line technique for confirming the elemental composition of a synthesized compound. However, for a comprehensive understanding of a sample's purity, especially in the context of drug development and rigorous scientific research, a multi-technique approach is often necessary.
High-Performance Liquid Chromatography excels at detecting and quantifying impurities, offering unparalleled sensitivity for impurity profiling.[9] Nuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the identity of the target compound and potentially identifying unknown impurities. By integrating the data from these complementary techniques, researchers can achieve a holistic and robust assessment of compound purity, ensuring the quality, safety, and reliability of their work.
References
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]
Simple, Reliable Method For Determining Sample Purity - Bioprocess Online. (2010, March 11). Retrieved from [Link]
CHNS Analysis - Eurofins Scientific. (2026, January 7). Retrieved from [Link]
Understanding the Working Principles of CHNO Analyzers - AZoM. (2023, October 23). Retrieved from [Link]
An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.). Retrieved from [Link]
How Does NMR Help Identify Natural Compounds? - Creative Biostructure. (2025, March 25). Retrieved from [Link]
How to Determine the Purity of a Substance using Elemental Analysis | Chemistry. (2021, August 22). Retrieved from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
C13H11NO2 (Fenamic acid) molar mass. (n.d.). Retrieved from [Link]
An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). Retrieved from [Link]
Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. (n.d.). Retrieved from [Link]
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21). Retrieved from [Link]
Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs. (n.d.). Retrieved from [Link]
C13H11NO2 - Wikipedia. (n.d.). Retrieved from [Link]
Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC. (n.d.). Retrieved from [Link]
Stop Batch Failures: Assay vs Purity in HPLC | Torontech. (2025, August 6). Retrieved from [Link]
Executive Summary: Operational Directive Treat as High-Hazard Organic Waste. 1,2-Benzenediol, 3-[(phenylimino)methyl]- is a Schiff base ligand derived from catechol and aniline.[1][2] Its disposal requires strict adheren...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Directive
Treat as High-Hazard Organic Waste.
1,2-Benzenediol, 3-[(phenylimino)methyl]- is a Schiff base ligand derived from catechol and aniline.[1][2] Its disposal requires strict adherence to protocols that prevent hydrolytic cleavage (which releases toxic aniline) and oxidative polymerization (which forms reactive quinones).[2]
Immediate Action Required:
Do NOT dispose of down the drain.
Do NOT mix with acidic waste streams (triggers hydrolysis).[2]
Do NOT mix with strong oxidizers (triggers exothermic quinone formation).[2]
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]
Chemical Identity & Hazard Profile
This compound is a research-grade ligand often used in coordination chemistry.[1][2] Its safety profile is a composite of its intact structure and its decomposition products.
As a Senior Scientist, you must understand that this molecule is a "masked" form of aniline. In the waste container, if the pH drops (acidic), the imine bond (
Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates). Catechols are reducing agents and can ignite or explode when mixed with strong oxidizers.[2]
Packaging: Place in a clear, wide-mouth polyethylene or glass jar.
Labeling: Must include "TOXIC" and "ORGANIC SOLID."[2]
Solvent Compatibility: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the waste drum.
pH Control: Check pH. If acidic (
), neutralize carefully with Sodium Bicarbonate () to prevent rapid hydrolysis and aniline release.[2]
Chelation Risk: If this ligand was used with metals (Cu, Fe, Mn), the waste must be labeled as "Heavy Metal Organic Waste" to prevent illegal incineration in non-metal-rated kilns.
Identify the Stream: Determine if the waste is pure compound (P-listed/U-listed equivalent) or a mixture.[2]
Note: While this specific Schiff base may not have a unique RCRA code, its hydrolysis product (Aniline) is U012 .[2] Treat the waste with the severity of U-listed waste.
Select Container: Use a DOT-approved container (e.g., UN 1A1 steel drum for liquids, UN 1H2 plastic drum for solids).[2]
Secondary Containment: Perform all transfers within a fume hood over a spill tray.
Phase 2: Labeling & Documentation
Affix a hazardous waste label with the following specific data:
The following diagram outlines the logical flow for determining the correct waste stream, ensuring no incompatible mixing occurs.
Caption: Operational decision tree for segregating and treating catechol-imine waste streams to prevent toxic hydrolysis or regulatory non-compliance.
Emergency Spill Procedures
In the event of a spill in the laboratory:
Evacuate & PPE: Clear the area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
Liquids: Absorb with vermiculite or sand .[2][5] Do not use paper towels alone as catechols can oxidize rapidly on cellulose, potentially heating up.
Decontamination: Scrub the area with a dilute surfactant (soap) solution.[2] Avoid bleach (hypochlorite) as it can react aggressively with the amine functionality.
References
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Catechol (1,2-Benzenediol).[1][2][6] Retrieved from [2]
BenchChem. (2025).[2][5] Navigating the Safe Disposal of Catechol-13C6: A Comprehensive Guide. Retrieved from [2]
MDPI. (2021). Acute Toxicity Evaluation of Non-Innocent Oxidovanadium(V) Schiff Base Complex. (Discusses hydrolysis of catechol Schiff bases). Retrieved from [2]
U.S. EPA. (2024).[2] RCRA Waste Codes for Hazardous Waste (Aniline U012).[2] Retrieved from [2]
National Institute of Standards and Technology (NIST). (2024).[2] 1,2-Benzenediol, 3-methyl- (Analogous Structure Data).[1][2] Retrieved from [2]